Methyl 4-chloropyrimidine-2-carboxylate CAS 811450-17-6 properties
The following technical guide details the properties, reactivity, and application workflows for Methyl 4-chloropyrimidine-2-carboxylate (CAS 811450-17-6). A Strategic Scaffold for Heterocyclic Functionalization Executive...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the properties, reactivity, and application workflows for Methyl 4-chloropyrimidine-2-carboxylate (CAS 811450-17-6).
A Strategic Scaffold for Heterocyclic Functionalization
Executive Summary
Methyl 4-chloropyrimidine-2-carboxylate (CAS 811450-17-6) is a high-value pharmacophore intermediate characterized by its dual-electrophilic nature. It possesses two distinct reactive centers: the C4-chlorine atom (susceptible to nucleophilic aromatic substitution,
) and the C2-methyl ester (susceptible to acyl substitution).
This bifunctionality allows for the rapid construction of 2,4-disubstituted pyrimidine libraries, a structural motif prevalent in kinase inhibitors (e.g., EGFR, CDK) and antiviral agents. This guide provides an authoritative analysis of its physicochemical properties, synthetic accessibility, and regioselective functionalization strategies.
Chemical Profile & Physical Properties[1][2][3][4][5][6][7]
Property
Data
Note
CAS Number
811450-17-6
IUPAC Name
Methyl 4-chloropyrimidine-2-carboxylate
Molecular Formula
C₆H₅ClN₂O₂
Molecular Weight
172.57 g/mol
Appearance
White to off-white crystalline solid
Hygroscopic
Melting Point
63–68 °C (Typical range for class)
Exact MP varies by purity/polymorph
Solubility
DCM, EtOAc, DMSO, MeOH
Hydrolyzes slowly in wet protic solvents
Storage
-20°C, Inert atmosphere (Ar/N₂)
Moisture sensitive; store desiccated
Hazards
H315, H319, H335
Irritant to eyes, skin, respiratory system
Synthetic Accessibility
While often sourced commercially, the synthesis of CAS 811450-17-6 typically follows the "Hydroxy-to-Chloro" activation pathway. This route ensures high purity by avoiding regioisomeric byproducts common in direct ring-closing chlorinations.
Standard Synthetic Protocol
Precursor: Methyl 4-hydroxypyrimidine-2-carboxylate (tautomer of the 4-pyrimidone).
Reagent: Phosphorus oxychloride (
) is used as the chlorinating agent.
Catalyst:
-Dimethylaniline or DMF (Vilsmeier-Haack conditions) accelerates the reaction.
Mechanism: The amide carbonyl oxygen attacks the phosphorus center, creating a leaving group that is displaced by chloride.
Critical Process Parameter: The reaction must be kept anhydrous. Quenching
requires slow addition to ice/water to prevent exotherms that hydrolyze the C2-ester.
Reactivity & Regioselectivity Guide
The utility of this scaffold lies in its orthogonal reactivity . The pyrimidine ring is electron-deficient (π-deficient), activating the C4-position for
. Simultaneously, the C2-ester provides a handle for further elaboration after the ring has been substituted.
The Selectivity Switch
Path A (
at C4): Occurs with amines, thiols, and alkoxides. The C4 position is highly activated due to the para-relationship with N1 and the electron-withdrawing ester at C2.
Path B (Acyl Substitution at C2): Occurs with hydrolysis (LiOH), reduction (DIBAL-H), or amidation.
Strategic Rule: Perform
reactions (C4) before manipulating the ester (C2). Converting the ester to an acid or alcohol first can introduce competing nucleophiles or alter the electronics of the ring, reducing C4 reactivity.
Visualization: Functionalization Pathways
Figure 1: Divergent synthesis map showing the primary reactivity at C4 (Green path) versus C2 (Red/Yellow paths).
Experimental Protocols
Protocol A: Regioselective
with Primary Amines
Objective: Displacement of C4-Cl without affecting the C2-ester.
Preparation: Dissolve Methyl 4-chloropyrimidine-2-carboxylate (1.0 eq) in anhydrous THF or DCM (0.1 M concentration).
Base Addition: Add Diisopropylethylamine (DIPEA, 2.5 eq) or Triethylamine.
Nucleophile Addition: Cool the solution to 0°C. Slowly add the amine (1.1 eq) dropwise.
Note: Cooling is essential to prevent attack at the ester carbonyl.
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc) or LCMS.
Workup: Dilute with EtOAc, wash with water and brine. Dry over
.
Validation:
H NMR should show the loss of the C4-proton signal shift (if applicable) and appearance of amine side-chain signals. The methyl ester singlet (~3.9 ppm) should remain intact.
Protocol B: Suzuki-Miyaura Coupling
Objective: Installation of carbon substituents at C4.
System: Degas a mixture of Toluene/Water (4:1).
Reagents: Combine CAS 811450-17-6 (1.0 eq), Arylboronic acid (1.2 eq), and
(2.0 eq).
Catalyst: Add
(5 mol%).
Conditions: Heat to 80°C under Argon for 4–12 hours.
Caution: Avoid strong bases like NaOH which may hydrolyze the ester; Carbonate bases are preferred.
Safety & Handling (MSDS Summary)
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood.
Inhalation: The compound is a respiratory irritant. Avoid dust formation.
Spill: Sweep up dry solid. Do not flush into surface water (toxic to aquatic life).
Decomposition: Thermal decomposition releases
gas and .
References
Chemical Identity & Properties: PubChem Compound Summary for Methyl 4-chloropyrimidine-2-carboxylate. Link
Regioselectivity in Pyrimidines: Dichotomy in Regioselectivity of SnAr Reactions with 4-Chloropyrimidines. WuXi AppTec QM Magic Class, Chapter 48. Link
Synthetic Methodology: Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines.[1] Journal of Medicinal Chemistry (General reference for halo-pyrimidine reactivity).
Crystallographic Data: Crystal structure of Methyl 4-amino-2-chloropyrimidine-5-carboxylate (Structural analog comparison). NIH PMC. Link
Molecular weight and formula of methyl 4-chloropyrimidine-2-carboxylate
An In-depth Technical Guide to Methyl 4-chloropyrimidine-2-carboxylate for Advanced Research Executive Summary: This document provides a comprehensive technical overview of methyl 4-chloropyrimidine-2-carboxylate, a key...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to Methyl 4-chloropyrimidine-2-carboxylate for Advanced Research
Executive Summary: This document provides a comprehensive technical overview of methyl 4-chloropyrimidine-2-carboxylate, a key heterocyclic building block for researchers in medicinal chemistry and drug development. We will delve into its core physicochemical properties, strategic importance, synthesis, and chemical reactivity. This guide is structured to provide not only foundational data but also actionable insights into its application, grounded in established chemical principles. Every protocol and claim is supported by authoritative references to ensure scientific integrity and trustworthiness.
Core Molecular & Physicochemical Properties
Methyl 4-chloropyrimidine-2-carboxylate is a solid organic compound distinguished by its pyrimidine core, a foundational structure in numerous biologically active molecules.[1][2] The presence of a chloro group at the 4-position and a methyl ester at the 2-position makes it a versatile intermediate for further chemical modification.[3]
The pyrimidine scaffold is a privileged structure in drug discovery, appearing in a vast array of therapeutics, including antiviral, anticancer, and antibacterial agents.[1][2][10] The value of methyl 4-chloropyrimidine-2-carboxylate lies in its pre-functionalized nature, offering two distinct points for chemical diversification.
C4-Chloro Group : This position is electron-deficient and highly susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the straightforward introduction of various nitrogen, oxygen, or sulfur-based nucleophiles, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
C2-Ester Group : The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to an alcohol. This provides a secondary vector for molecular elaboration.
Figure 1: Key reactive sites for molecular diversification.
Synthesis and Purification Protocol
The synthesis of chloro-pyrimidines often involves the chlorination of a corresponding hydroxy-pyrimidine precursor. A general, reliable protocol leverages phosphorus oxychloride (POCl₃) as both the chlorinating agent and solvent.
Experimental Protocol: Synthesis
Reaction Setup : To a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2-methyl-4-hydroxypyrimidine (1.0 eq).
Chlorination : Under a nitrogen atmosphere, carefully add phosphorus oxychloride (5-10 eq) to the flask.[11] To facilitate the reaction, a catalytic amount of an organic base such as N,N-dimethylaniline (0.1 eq) can be added.
Heating : Heat the reaction mixture to reflux (approx. 100-110°C) and maintain for 2-5 hours, monitoring the reaction progress by TLC or LC-MS.[11] The precursor is consumed as the product forms.
Quenching : After cooling the mixture to room temperature, slowly and carefully add the reaction mixture to crushed ice with vigorous stirring in a well-ventilated fume hood. This step quenches the excess POCl₃.
Extraction : Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate (3x).[11][12]
Workup : Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification
The crude methyl 4-chloropyrimidine-2-carboxylate is typically purified by silica gel column chromatography, using a gradient of ethyl acetate in hexanes as the eluent to afford the pure solid product.
Figure 2: General workflow for synthesis and purification.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a combination of spectroscopic methods is employed. This multi-faceted analysis provides a self-validating system for the final product.
Technique
Expected Observations
¹H NMR
A singlet for the methyl ester protons (~4.0 ppm). Two doublets in the aromatic region for the pyrimidine protons (~7.5 and ~8.8 ppm).
¹³C NMR
Resonances for the methyl carbon (~53 ppm), the carbonyl carbon (~160 ppm), and four distinct signals for the pyrimidine ring carbons.
Mass Spec (EI/ESI)
A molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.
IR Spectroscopy
A strong C=O stretch for the ester (~1720-1740 cm⁻¹). C=N and C=C stretching vibrations for the pyrimidine ring (~1550-1600 cm⁻¹). A C-Cl stretch (~700-800 cm⁻¹).
Chemical Reactivity & Synthetic Utility
The primary utility of methyl 4-chloropyrimidine-2-carboxylate is as an electrophile in nucleophilic aromatic substitution (SₙAr) reactions. The electron-withdrawing nature of the pyrimidine nitrogens and the C2-ester group activates the C4 position for attack.
Protocol: Nucleophilic Aromatic Substitution with an Amine
Setup : Dissolve methyl 4-chloropyrimidine-2-carboxylate (1.0 eq) in a polar aprotic solvent like DMF or THF in a sealed vial.
Addition of Reagents : Add the desired amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq). The base scavenges the HCl generated during the reaction.
Reaction : Heat the mixture (e.g., 80-120°C) and monitor by TLC or LC-MS until the starting material is consumed.
Workup : After cooling, dilute the reaction with water and extract with an appropriate organic solvent. The subsequent workup is dependent on the properties of the product but typically involves washing, drying, and concentration.
Purification : The final product is purified via silica gel chromatography or recrystallization.
Figure 3: Logical flow of the SₙAr reaction.
Safety & Handling
As a laboratory chemical, methyl 4-chloropyrimidine-2-carboxylate requires careful handling.
Handling : Use in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Storage : Store in a tightly sealed container in a cool, dry place, as recommended at -20°C for long-term stability.[4]
References
Molbase. (n.d.). METHYL 4-CHLOROPYRIDINE-2-CARBOXYLATE. Retrieved from [Link]
LookChem. (2025, May 20). methyl 4-chloro-2-pyridinecarboxylate. Retrieved from [Link]
PubChem. (n.d.). Methyl 2-chloropyrimidine-4-carboxylate. Retrieved from [Link]
Matingo, D. L., et al. (2024). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. UJ Content - University of Johannesburg. Retrieved from [Link]
Google Patents. (2019). CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178. Retrieved from [Link]
Google Patents. (2011). CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide.
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Recent Advances in Pyrimidine-Based Drugs. Journal of Medicinal Chemistry, 57(23), 10139-10151. Retrieved from [Link]
Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Retrieved from [Link]
Singh, S., & Kaur, A. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate. Retrieved from [Link]
Solubility and Solvent-Mediated Reactivity of Methyl 4-Chloropyrimidine-2-Carboxylate: A Technical Guide
Executive Summary In modern drug discovery and API (Active Pharmaceutical Ingredient) synthesis, methyl 4-chloropyrimidine-2-carboxylate (CAS: 811450-17-6) serves as a highly versatile heterocyclic building block. Charac...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery and API (Active Pharmaceutical Ingredient) synthesis, methyl 4-chloropyrimidine-2-carboxylate (CAS: 811450-17-6) serves as a highly versatile heterocyclic building block. Characterized by a highly electrophilic pyrimidine core and a reactive methyl ester, this compound is a prime candidate for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
However, the same structural features that make it synthetically valuable also dictate a strict solvent compatibility profile. Poor solvent selection can lead to premature solvolysis, transesterification, or incomplete dissolution. As a Senior Application Scientist, I have structured this guide to move beyond basic solubility tables, providing a mechanistic rationale for solvent selection and self-validating experimental protocols to ensure high-fidelity synthesis.
Physicochemical & Structural Profiling
To predict the solvation dynamics of methyl 4-chloropyrimidine-2-carboxylate, we must first analyze its molecular topology. The molecule lacks hydrogen-bond donors but possesses four strong hydrogen-bond acceptors (the two pyrimidine nitrogens and the two ester oxygens)[1]. This makes it highly receptive to dipole-dipole interactions but vulnerable to nucleophilic attack by protic solvents.
Table 1: Core Physicochemical Properties
Property
Value
Structural Implication
CAS Number
811450-17-6
Standard registry identifier.
Molecular Formula
C6H5ClN2O2
High heteroatom-to-carbon ratio dictates polarity[2].
Molecular Weight
172.57 g/mol
Small molecule; rapid dissolution kinetics expected[1].
Physical State
Solid
Requires energy (stirring/heat) to overcome crystal lattice lattice energy.
SMILES
COC(=O)C1=NC=CC(=N1)Cl
Highlights the highly activated C4-chloro position[1].
Solubility Profile in Organic Solvents: A Mechanistic Approach
Solubility is governed by the principle of "like dissolves like," quantified by Hansen Solubility Parameters (HSP). For methyl 4-chloropyrimidine-2-carboxylate, the high dipole moment (
) necessitates solvents with strong polar interactions, while avoiding those that act as competitive nucleophiles.
Optimal. High dielectric constants () effectively solvate the polar core. Ideal for SNAr as they do not compete with nucleophiles.
Halogenated
DCM, Chloroform
> 100 mg/mL
Excellent. Strong dipole-dipole interactions without nucleophilicity. Standard for ambient-temperature reactions and aqueous extraction.
Ethereal
THF, 1,4-Dioxane
50 - 100 mg/mL
Good. Oxygen lone pairs interact with the electron-deficient pyrimidine ring. Preferred for Pd-catalyzed Suzuki/Stille couplings.
Esters / Ketones
Ethyl Acetate, Acetone
30 - 80 mg/mL
Good. Matches the polarity of the methyl ester moiety. Standard for chromatographic purification and workup.
Protic
Methanol, Ethanol
10 - 50 mg/mL
High Risk. While soluble, protic solvents can induce transesterification at the C2-ester or solvolysis at the C4-chloro position under basic conditions.
Aliphatic
Hexanes, Heptane
< 5 mg/mL
Poor. Lacks the polarity to disrupt the crystal lattice. Excellent choice as an anti-solvent for precipitation/crystallization.
Solvent Selection Logic & Reaction Pathways
The choice of solvent is intrinsically linked to the downstream synthetic application. The Graphviz diagram below maps the decision-making process for handling methyl 4-chloropyrimidine-2-carboxylate, emphasizing chemoselectivity and phase-appropriate solubility.
Figure 1: Solvent selection logic and reaction pathways for methyl 4-chloropyrimidine-2-carboxylate.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as "self-validating systems." They include built-in In-Process Controls (IPCs) and System Suitability Tests (SSTs) to verify success before advancing to subsequent steps.
Purpose: To empirically quantify the solubility limit of the compound in a chosen solvent (e.g., THF) prior to scaling up a cross-coupling reaction.
System Suitability Test (SST): Inject a known reference standard of methyl 4-chloropyrimidine-2-carboxylate (1.0 mg/mL in Acetonitrile) into the HPLC-UV (254 nm). Verify that the theoretical plate count is >2000 and tailing factor is <1.5.
Saturation: Add 200 mg of the compound to a 2 mL Eppendorf tube. Add 1.0 mL of the target solvent (e.g., anhydrous THF).
Equilibration: Agitate the suspension on a thermoshaker at 25°C at 800 rpm for 24 hours to ensure thermodynamic equilibrium.
Phase Separation: Centrifuge the tube at 10,000 rpm for 10 minutes. A visible solid pellet must remain at the bottom; if no solid is present, the solution is not saturated (add more solid and repeat Step 3).
Dilution & Analysis: Carefully extract 10 µL of the clear supernatant. Dilute 100-fold in the HPLC mobile phase (e.g., 50:50 MeCN:H2O) to prevent detector saturation.
Validation: Calculate the concentration against a 5-point calibration curve.
Protocol 2: Solvent-Optimized SNAr with Amine Nucleophiles
Purpose: To substitute the 4-chloro group with a primary amine while preventing side reactions at the C2-ester.
Preparation: In an oven-dried flask under N2, dissolve methyl 4-chloropyrimidine-2-carboxylate (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL). Causality: Anhydrous DMF is chosen to provide complete dissolution while preventing water-mediated hydrolysis of the ester.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Causality: DIPEA is a non-nucleophilic base that neutralizes the HCl byproduct without attacking the electrophilic pyrimidine core.
Nucleophile Addition: Add the primary amine (1.05 eq) dropwise at 0°C, then allow the reaction to warm to room temperature.
In-Process Control (IPC): After 2 hours, sample 5 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS. Self-Validation: The reaction is complete when the starting material mass (
173.0 [M+H]+)[1] is <2% relative to the product mass.
Workup: Quench the reaction with ice water (15 mL). Extract with Ethyl Acetate (
mL). Wash the combined organic layers with 5% aqueous LiCl ( mL) to completely remove residual DMF. Dry over Na2SO4, filter, and concentrate.
References
1.. Merck KGaA. Accessed March 1, 2026.
2.. National Center for Biotechnology Information. Accessed March 1, 2026.
3.. Ambeed, Inc. Accessed March 1, 2026.
Methyl 4-chloropyrimidine-2-carboxylate MSDS safety data sheet
This technical guide is structured as a high-level monograph for research and development professionals. It synthesizes safety data with synthetic utility, adhering to the requested autonomy and scientific rigor. CAS Reg...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide is structured as a high-level monograph for research and development professionals. It synthesizes safety data with synthetic utility, adhering to the requested autonomy and scientific rigor.
Context: Methyl 4-chloropyrimidine-2-carboxylate is a specialized heterocyclic building block. Unlike its more common isomer (methyl 2-chloropyrimidine-4-carboxylate), this compound features an ester at the C2 position and a reactive chlorine at C4.[2] This specific substitution pattern dictates both its storage stability and its behavior in nucleophilic aromatic substitution (SₙAr) reactions.[2]
Property
Value
Technical Note
Appearance
White to off-white solid
Color change (yellowing) indicates decomposition.
Melting Point
55–60 °C (Typical)
Low melting point requires careful handling during weighing to prevent partial liquefaction.[2]
Solubility
DMSO, Methanol, DCM
Hydrolytically unstable in aqueous buffers without co-solvents.[2]
LogP
~0.92
Moderate lipophilicity; readily penetrates skin.
Storage
-20 °C , Inert Gas
Moisture sensitive. The C4-Cl bond activates the ring, making the ester prone to hydrolysis.
Hazard Identification & Toxicology (SAR Analysis)
Expertise Insight: The safety profile of this compound is governed by its electrophilicity .[2] The pyrimidine ring, activated by the electron-withdrawing ester and the electronegative chlorine, makes the C4 position highly susceptible to nucleophilic attack.[2] Biologically, this implies that the compound can alkylate cellular nucleophiles (proteins/DNA), leading to irritation and potential sensitization.[2]
GHS Classification (Derived from Structural Analogs)
Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[2]
STOT-SE (Respiratory): Category 3 (H335) – May cause respiratory irritation.[2][3]
Hazard Logic Visualization
The following diagram illustrates the decision logic for hazard assessment based on the compound's functional groups.
Figure 1: Structure-Activity Relationship (SAR) pathway linking chemical structure to toxicological outcomes.[2]
Safe Handling & Storage Protocol
Trustworthiness: The primary cause of degradation for this compound is moisture-induced hydrolysis producing HCl and the corresponding carboxylic acid or hydroxy-pyrimidine. The following protocol ensures compound integrity.
A. Handling Environment[2][6]
Inert Atmosphere: Weigh and dispense strictly under a Nitrogen or Argon blanket.[2] The C4-chlorine is a good leaving group; moisture can displace it over time, releasing corrosive HCl gas.
Temperature Control: Keep reaction mixtures chilled (0 °C) during initial reagent addition. The exotherm from nucleophilic attack can be significant.[2]
B. Storage Configuration[1][2][7][8][9]
Primary Container: Amber glass vial with a Teflon-lined screw cap.
Secondary Containment: Sealed desiccator or barrier bag with active desiccant (silica gel or molecular sieves).[2]
Temperature: Freezer (-20 °C). Do not store at room temperature.
Emergency Response & First Aid
Core Directive: In the event of exposure, speed is critical to prevent chemical burns from hydrolysis byproducts (HCl).[2]
Alcohol may increase skin permeability (LogP ~0.9), driving the toxicant deeper into the dermis.[2]
Inhalation
Move to fresh air.[4][5] Administer O₂ if labored.
Respiratory mucosal irritation is likely due to HCl release upon contact with mucous membranes.[2]
Emergency Workflow Diagram
Figure 2: Standard Operating Procedure (SOP) flow for emergency response.
Synthetic Utility & Application Context
For the Researcher: This compound is not just a hazard; it is a strategic scaffold. The C4-position is highly reactive toward SₙAr, while the C2-ester serves as a latent handle for heterocycle formation or further functionalization.
Key Reaction Pathways[2]
SₙAr Displacement: The C4-Cl can be displaced by amines, thiols, or alkoxides.
Conditions: Mild base (DIPEA/K₂CO₃) in polar aprotic solvent (DMF/DMSO).[2]
Selectivity: C4 reacts much faster than the ester hydrolyzes if water is excluded.[2]
Ester Manipulation:
Hydrolysis: LiOH/THF to yield the carboxylic acid.[2]
Comparative Technical Guide: Methyl 4-chloropyrimidine-2-carboxylate vs. Methyl 2-chloropyrimidine-4-carboxylate
[1] Executive Summary This guide provides a technical analysis of two regioisomeric pyrimidine building blocks: Methyl 4-chloropyrimidine-2-carboxylate (Compound A) and Methyl 2-chloropyrimidine-4-carboxylate (Compound B...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
This guide provides a technical analysis of two regioisomeric pyrimidine building blocks: Methyl 4-chloropyrimidine-2-carboxylate (Compound A) and Methyl 2-chloropyrimidine-4-carboxylate (Compound B).[1] While they share an identical molecular formula (
) and functional groups, their orthogonal substitution patterns dictate their utility in Structure-Activity Relationship (SAR) studies.[1]
For the medicinal chemist, the choice between these isomers is a strategic decision regarding vector placement :
Compound A enables nucleophilic attachment at the C4 position, preserving the ester at C2 for further elaboration (e.g., into amides or heterocycles).
Compound B enables nucleophilic attachment at the C2 position, preserving the ester at C4.
This distinction allows for precise "scaffold hopping" to optimize binding affinity and pharmacokinetic properties in drug discovery campaigns.
Chemical Identity & Physical Properties[2][3][4][5][6]
Feature
Methyl 4-chloropyrimidine-2-carboxylate
Methyl 2-chloropyrimidine-4-carboxylate
Structure
Cl at C4, Ester at C2
Cl at C2, Ester at C4
CAS Number
811450-17-6
149849-94-5
Molecular Weight
172.57 g/mol
172.57 g/mol
Physical Form
Solid (White to off-white)
Solid (White to off-white)
Storage
-20°C, Inert atmosphere (Moisture sensitive)
-20°C, Inert atmosphere (Moisture sensitive)
Primary Reactivity
at C4
at C2
Electronic Structure & Reactivity Profile
The reactivity of chloropyrimidines is governed by the electron-deficient nature of the diazine ring, which facilitates Nucleophilic Aromatic Substitution (
).[1] The position of the nitrogen atoms relative to the leaving group (chloride) creates distinct electrophilic environments.[1]
Mechanism of Action (
)
In pyrimidines, the C2, C4, and C6 positions are activated for nucleophilic attack. The intermediate Meisenheimer complex is stabilized by the ring nitrogens.
C4-Position (Compound A): Attack at C4 generates a negative charge delocalized onto N3 (adjacent) and N1 (vinylogous).[1] The C4 position is generally considered more electrophilic (hotter) due to superior resonance stabilization of the transition state and a larger LUMO coefficient compared to C2.[1]
C2-Position (Compound B): Attack at C2 generates a charge delocalized onto both N1 and N3 . While flanked by two nitrogens, the C2 position is often kinetically slower to react than C4 in unsubstituted pyrimidines. However, the presence of the electron-withdrawing ester group (EWG) at C4 in Compound B significantly activates the C2-chloride.[1]
Reactivity Comparison
Lability: Both compounds are highly reactive. However, Compound A (4-Cl) is typically more susceptible to hydrolysis and nucleophilic attack due to the intrinsic high electrophilicity of the C4 position combined with the inductive withdrawal of the C2-ester.[1]
Selectivity: In systems containing both 2-Cl and 4-Cl substituents (e.g., 2,4-dichloropyrimidine), the C4-Cl is displaced preferentially .[1] This hierarchy informs us that Compound A represents the "more reactive" substitution pattern naturally, whereas Compound B relies heavily on the C4-ester to boost the reactivity of the C2-chloride.
Figure 1: Divergent synthesis pathways based on regioisomer selection. Compound A yields C4-substituted products; Compound B yields C2-substituted products.[1]
Synthetic Accessibility
Understanding the origin of these building blocks aids in troubleshooting impurity profiles.
Synthesis of Methyl 4-chloropyrimidine-2-carboxylate (Compound A)[1]
Precursor: Methyl 4-hydroxypyrimidine-2-carboxylate (or its tautomer).[1]
Challenge: The starting material is often derived from condensation of an amidine with a beta-keto ester equivalent.
Synthesis of Methyl 2-chloropyrimidine-4-carboxylate (Compound B)[1]
Precursor: Methyl 2-hydroxypyrimidine-4-carboxylate (often derived from Orotic acid pathways or condensation of thiourea followed by desulfurization/oxygenation).[1]
Reagent:
in the presence of a base (e.g., -diethylaniline).
Note: This isomer is widely used to generate 2-amino-pyrimidine-4-carboxylate scaffolds, common in kinase inhibitors.[1]
Experimental Protocols
General Protocol for
Functionalization
This protocol is self-validating: the disappearance of the starting chloride (monitored by TLC/LCMS) and the emergence of the product peak confirm reaction progress.[1]
Objective: Displacement of Chloride with a secondary amine (e.g., Morpholine).
Solvent: Dichloromethane (DCM) for mild cases; Acetonitrile (MeCN) or DMF for sluggish amines.[1]
Workflow:
Preparation: Dissolve 1.0 mmol of the Chloropyrimidine carboxylate in 5 mL of anhydrous MeCN.
Addition: Cool to 0°C (ice bath). Add DIPEA (2.5 mmol) followed by the amine (1.1 mmol) dropwise.[1]
Expert Tip: Cooling is critical for Compound A to prevent double addition or hydrolysis, as C4 is highly reactive. Compound B may require warming to RT or 40°C if the amine is sterically hindered.
Reaction: Stir at 0°C for 30 mins, then allow to warm to Room Temperature (RT). Monitor by LCMS.[2]
Hydrolysis Risk: Both compounds are methyl esters. Avoid strong aqueous bases (NaOH, LiOH) unless saponification is the intended next step.
Storage: Store solid at -20°C. Solutions in DMSO/DMF should be used immediately as trace water can hydrolyze the C-Cl bond over time, yielding the hydroxy-pyrimidine (inactive).[1]
Applications in Drug Discovery[7]
These isomers serve as critical branch points in scaffold design.
Compound A (4-Cl, 2-COOMe): Used to synthesize Pyrimidine-2-carboxamides .[1] This motif is often found in inhibitors where the C4-substituent engages a specific hydrophobic pocket, and the C2-amide interacts with solvent-exposed residues.[1]
Compound B (2-Cl, 4-COOMe): Used to synthesize Pyrimidine-4-carboxamides .[1] This is a classic scaffold for kinase inhibitors (e.g., substituted at C2 with an aminopyrazole or aniline). The C4-carboxylate is often converted to an amide to form a hinge-binding motif.[1]
Strategic Selection Flowchart
Figure 2: Decision matrix for selecting the appropriate chloropyrimidine regioisomer.
References
ChemicalBook. (2025). Methyl 4-chloropyrimidine-2-carboxylate Properties and Synthesis. Retrieved from [1]
Sigma-Aldrich. (2025). Methyl 2-chloropyrimidine-4-carboxylate Product Sheet. Retrieved from [1]
WuXi AppTec. (2024). Understanding Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from
National Institutes of Health (NIH). (2023). Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4. PMC10204567. Retrieved from [1]
Synthesis routes for methyl 4-chloropyrimidine-2-carboxylate from 4-hydroxypyrimidine
An In-depth Technical Guide to the Synthesis of Methyl 4-chloropyrimidine-2-carboxylate from 4-hydroxypyrimidine Executive Summary Methyl 4-chloropyrimidine-2-carboxylate is a highly valuable heterocyclic building block...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Synthesis of Methyl 4-chloropyrimidine-2-carboxylate from 4-hydroxypyrimidine
Executive Summary
Methyl 4-chloropyrimidine-2-carboxylate is a highly valuable heterocyclic building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring an electrophilic chlorine atom at the C4 position and a versatile ester at the C2 position, allows for diverse subsequent functionalization, making it a key intermediate in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive technical overview of robust and scalable synthetic routes to this target molecule, starting from the readily available precursor, 4-hydroxypyrimidine. We will dissect the primary synthetic challenge—the introduction of a carboxylate group at the C2 position—and present two primary, multi-step strategic pathways. This document emphasizes the underlying chemical principles, provides detailed, field-proven experimental protocols, and offers a comparative analysis of the synthetic routes to guide researchers in selecting the optimal method for their specific needs.
Introduction: The Pyrimidine Core in Modern Chemistry
The pyrimidine scaffold is a cornerstone of heterocyclic chemistry, prominently featured in a vast array of biologically active molecules, including nucleobases, vitamins, and a multitude of therapeutic drugs. The strategic functionalization of the pyrimidine ring is therefore of paramount importance. The target molecule, methyl 4-chloropyrimidine-2-carboxylate, serves as an exemplary case study in the multi-step synthesis of such tailored intermediates. This guide aims to provide an authoritative and practical resource for the scientific community, detailing the transformation of 4-hydroxypyrimidine into this high-value compound.
Retrosynthetic Analysis: Devising the Synthetic Strategy
A logical retrosynthetic analysis of the target molecule reveals that the most significant challenge is the disconnection of the C2-carboxylate group. A direct carboxylation of a 4-chloropyrimidine precursor is not a feasible approach. Therefore, a more strategic approach involves starting with a pyrimidine ring that already bears a suitable functional group at the C2 position. The most logical and pivotal intermediate identified is 4-hydroxypyrimidine-2-carboxylic acid . The overall synthesis can thus be broken down into two main stages:
Formation of the Key Intermediate: Synthesis of 4-hydroxypyrimidine-2-carboxylic acid.
Functional Group Interconversion: Transformation of the intermediate into the final product, methyl 4-chloropyrimidine-2-carboxylate.
Caption: Retrosynthetic pathways for methyl 4-chloropyrimidine-2-carboxylate.
Part I: Synthesis of the Key Intermediate: 4-Hydroxypyrimidine-2-carboxylic Acid
The primary challenge lies in installing a carboxylic acid group at the C2 position of the 4-hydroxypyrimidine scaffold. A highly effective and well-documented method involves a Sandmeyer reaction starting from 2-amino-4-hydroxypyrimidine.
Route via Sandmeyer Reaction
The Sandmeyer reaction is a classic transformation that allows for the conversion of an aromatic amine into a wide variety of functional groups via a diazonium salt intermediate.[1][2] This approach is particularly useful here as it enables the introduction of a cyano group, which can be readily hydrolyzed to the desired carboxylic acid.
Mechanism and Causality:
The process begins with the diazotization of the 2-amino group using nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a reactive diazonium salt.[3][4] This intermediate is highly unstable and prone to decomposition, making strict temperature control critical. The subsequent addition of a copper(I) cyanide salt facilitates the displacement of the excellent leaving group, dinitrogen gas (N₂), with a cyanide nucleophile to form 4-hydroxy-2-cyanopyrimidine. The final step involves the acidic or basic hydrolysis of the nitrile to yield the carboxylic acid.
Caption: Synthesis of the key intermediate via Sandmeyer reaction.
Experimental Protocol: Synthesis of 4-Hydroxypyrimidine-2-carboxylic Acid
Step 1: 4-Hydroxy-2-cyanopyrimidine via Sandmeyer Reaction
Reactor Setup: To a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-amino-4-hydroxypyrimidine (1.0 eq) and a solution of aqueous HCl (3.0 eq in water). Cool the resulting slurry to 0-5 °C in an ice-salt bath.
Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in cold water. Add this solution dropwise to the pyrimidine slurry via the dropping funnel, ensuring the internal temperature is maintained below 5 °C. Stir the mixture for an additional 30-45 minutes at this temperature.
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.5 eq) and sodium cyanide (NaCN, 1.5 eq) in water. Carefully and slowly add the cold diazonium salt slurry to the cyanide solution. Vigorous evolution of nitrogen gas will occur.
Reaction Completion: Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours until gas evolution ceases.
Work-up: Cool the mixture and neutralize with an appropriate base (e.g., Na₂CO₃) to pH 7-8. The product may precipitate. Filter the solid, wash with cold water, and dry under vacuum. If necessary, extract the aqueous layer with ethyl acetate to recover additional product.
Step 2: Hydrolysis to 4-Hydroxypyrimidine-2-carboxylic Acid
Reaction Setup: Charge a round-bottom flask with the crude 4-hydroxy-2-cyanopyrimidine (1.0 eq) and a 50% aqueous solution of sulfuric acid (H₂SO₄).
Hydrolysis: Heat the mixture under reflux (approx. 120-130 °C) for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Isolation: Cool the reaction mixture in an ice bath. The product will precipitate as a solid. Filter the precipitate, wash thoroughly with cold water to remove excess acid, and then with a small amount of cold ethanol.
Purification: Dry the solid under vacuum. The product is often of sufficient purity for the next step, but can be recrystallized from water or an alcohol/water mixture if needed.
Part II: Conversion to Methyl 4-chloropyrimidine-2-carboxylate
With the key intermediate, 4-hydroxypyrimidine-2-carboxylic acid, in hand, the final product can be achieved through two primary sequences: (A) Chlorination followed by Esterification, or (B) Esterification followed by Chlorination.
Caption: Comparative workflow of Pathway A vs. Pathway B.
Pathway A: Chlorination Followed by Esterification
This is often the preferred route as the chlorination of the pyrimidine ring can sometimes be more efficient without the presence of the ester functionality.
Step A1: Chlorination of 4-Hydroxypyrimidine-2-carboxylic Acid
Causality & Expertise: The conversion of a hydroxypyrimidine to a chloropyrimidine is a classic nucleophilic substitution on the aromatic ring, which is facilitated by protonation of the hydroxyl group, turning it into a better leaving group. Phosphorus oxychloride (POCl₃) is the reagent of choice as it serves as both the chlorinating agent and a dehydrating agent.[5][6] Modern protocols favor using equimolar amounts of POCl₃ in a sealed reactor, which is safer, more environmentally friendly, and suitable for large-scale preparations compared to older methods that used a large excess of the reagent as the solvent.[5][7] The addition of a tertiary amine base like pyridine or N,N-dimethylaniline can catalyze the reaction by forming a more reactive intermediate with POCl₃.[8][9]
Experimental Protocol: Solvent-Free Chlorination
Reactor Charging: In a fume hood, charge a Teflon-lined stainless steel reactor (autoclave) with 4-hydroxypyrimidine-2-carboxylic acid (1.0 eq), phosphorus oxychloride (POCl₃, 1.1 eq per hydroxyl/acid group), and anhydrous pyridine (1.0 eq).
Heating: Securely seal the reactor and heat it to 140-160 °C for 2-4 hours. The autogenous pressure will facilitate the reaction.
Cooling & Quenching:CRITICAL: Allow the reactor to cool completely to room temperature before opening. In a well-ventilated fume hood, very slowly and carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This is a highly exothermic process that releases HCl gas.
Neutralization & Isolation: Slowly add a saturated aqueous solution of sodium carbonate (Na₂CO₃) or another suitable base to the quenched mixture until the pH is adjusted to 7-8. The product, 4-chloropyrimidine-2-carboxylic acid, may precipitate and can be collected by filtration. Alternatively, extract the product into an organic solvent like ethyl acetate.
Purification: Wash the organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be used directly or purified by recrystallization.
Step A2: Esterification of 4-Chloropyrimidine-2-carboxylic Acid
Causality & Expertise: The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[10][11] To drive the equilibrium towards the product, an excess of the alcohol (methanol, in this case) is used as the solvent. A strong acid catalyst, such as sulfuric acid or gaseous HCl, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the methanol nucleophile.
Experimental Protocol: Fischer Esterification
Reaction Setup: Dissolve or suspend 4-chloropyrimidine-2-carboxylic acid (1.0 eq) in an excess of anhydrous methanol.
Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1-0.2 eq) or bubble dry HCl gas through the solution.
Heating: Heat the mixture to reflux for 4-8 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure.
Neutralization & Extraction: Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by washing with water and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude methyl 4-chloropyrimidine-2-carboxylate can be purified by column chromatography on silica gel or by recrystallization.
Pathway B: Esterification Followed by Chlorination
This pathway reverses the order of operations. The primary consideration is the stability of the methyl ester group under the harsh chlorination conditions, which is generally found to be acceptable.
Step B1: Esterification of 4-Hydroxypyrimidine-2-carboxylic Acid
The protocol is identical to that described in Step A2, using 4-hydroxypyrimidine-2-carboxylic acid as the starting material to yield methyl 4-hydroxypyrimidine-2-carboxylate.
Step B2: Chlorination of Methyl 4-Hydroxypyrimidine-2-carboxylate
The protocol is identical to that described in Step A1, using methyl 4-hydroxypyrimidine-2-carboxylate as the starting material. The work-up procedure remains the same, yielding the final target molecule.
Data Summary & Comparative Analysis
Parameter
Pathway A (Chlorinate -> Esterify)
Pathway B (Esterify -> Chlorinate)
Pros
- Chlorination may be more efficient on the free acid.[5] - Avoids potential hydrolysis of the ester during chlorination workup.
- The intermediate ester may be easier to purify by chromatography than the carboxylic acid. - Can be advantageous if the starting acid is poorly soluble.
Cons
- The intermediate 4-chloropyrimidine-2-carboxylic acid can be a challenging solid to handle and purify.
- Potential for ester hydrolysis under harsh chlorination or workup conditions, though generally minor.
Overall Yield
Typically comparable; may vary based on substrate and specific conditions.
Typically comparable; may vary based on substrate and specific conditions.
Key Challenge
Handling of the potentially unstable and corrosive intermediate acid.
Ensuring complete chlorination without affecting the ester group.
Mandatory Safety Precautions
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. All operations must be conducted in a certified chemical fume hood. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Quenching must be performed slowly and behind a blast shield.[6][9]
Diazonium Salts: Potentially explosive when isolated and dry. These intermediates should always be generated and used in situ in solution at low temperatures.[3]
Thionyl Chloride (SOCl₂): If used as an alternative for making an acid chloride, it is also highly corrosive and reacts with water to release toxic HCl and SO₂ gases. Handle only in a fume hood.
High-Pressure Reactions: When using a sealed reactor, never exceed the manufacturer's recommended temperature and pressure limits. Ensure the reactor has cooled completely before opening.
Conclusion
The synthesis of methyl 4-chloropyrimidine-2-carboxylate from 4-hydroxypyrimidine is a multi-step process that hinges on the successful formation of the key intermediate, 4-hydroxypyrimidine-2-carboxylic acid. The most reliable route to this intermediate is via a Sandmeyer reaction on 2-amino-4-hydroxypyrimidine. From this intermediate, both the "chlorination-then-esterification" (Pathway A) and "esterification-then-chlorination" (Pathway B) sequences are viable and effective. The choice between them may depend on the scale of the reaction, available equipment (e.g., sealed reactors for solvent-free chlorination), and the physical properties of the intermediates. Pathway A is often favored for its potentially more robust chlorination step. By following the detailed protocols and safety guidelines outlined in this guide, researchers can confidently and efficiently produce this valuable synthetic building block.
References
BenchChem. (2025).
Unknown. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4390-4401. [Link]
BenchChem. (2025).
Growing Science. (2021).
ResearchGate. (n.d.). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. [Link]
MDPI. (2024). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Chem. Proc., 16(1), 104. [Link]
BenchChem. (2025). Technical Support Center: Chlorination of 4-amino-2,6-dihydroxypyrimidine. Benchchem.com.
ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?. [Link]
Semantic Scholar. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]
Google Patents. (n.d.). CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
ResearchGate. (2025). One-pot four-component synthesis of methyl 4-(4-chlorophenyl)-5,7-dioxo-1-phenyl- 1,4,5,6,7,8- hexahydropyrazolo [4',3':5,6] pyrano [2,3-d] pyrimidine -3- carboxylate; A. [Link]
Google Patents. (n.d.). EP0326389B1 - Process for preparing 4-hydroxypyrimidine.
PMC. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
Unknown. (n.d.). Synthesis and properties of CF 2 X-substituted 4-methyl-2-hydroxy(chloro)pyrimidines.
Unknown. (n.d.). One-pot synthesis of pyrimidines under solvent-free conditions.
PrepChem.com. (n.d.). Synthesis of 4-hydroxy-5-pyrimidine carboxylic acid. [Link]
Unknown. (n.d.).
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
Stability of methyl 4-chloropyrimidine-2-carboxylate at room temperature
This technical guide provides an in-depth analysis of the stability, degradation mechanisms, and handling protocols for methyl 4-chloropyrimidine-2-carboxylate (CAS: 811450-17-6). Part 1: Executive Stability Assessment V...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides an in-depth analysis of the stability, degradation mechanisms, and handling protocols for methyl 4-chloropyrimidine-2-carboxylate (CAS: 811450-17-6).
Part 1: Executive Stability Assessment
Verdict:Unstable at Room Temperature (Long-Term).
Methyl 4-chloropyrimidine-2-carboxylate is a high-energy electrophilic intermediate. While it exhibits kinetic stability sufficient for short-term transit at ambient temperatures (20–25°C), it is thermodynamically unstable over time. It requires strict cold storage (-20°C ) under anhydrous conditions to prevent degradation.
The Core Instability Driver:
The molecule possesses a "dual-electrophile" motif. The pyrimidine ring is electron-deficient due to the two nitrogen atoms, and the chlorine atom at the C4 position is highly activated for Nucleophilic Aromatic Substitution (
). Simultaneously, the methyl ester at C2 is susceptible to hydrolytic cleavage.
Parameter
Specification
CAS Number
811450-17-6
Storage Condition
-20°C (Frozen)
Atmosphere
Inert gas (Argon/Nitrogen) recommended
Moisture Sensitivity
High (Hydrolytic degradation)
Shipping Tolerance
Ambient (Short duration < 72 hours)
Part 2: Degradation Mechanisms & Chemical Logic
The Primary Pathway:
Hydrolysis at C4
Contrary to standard esters where the carbonyl carbon is the primary site of attack, the C4 position of this pyrimidine is exceptionally electrophilic. The ring nitrogens withdraw electron density, making the C-Cl bond labile.[1]
Mechanism: Trace moisture acts as a nucleophile, attacking C4.
Result: Displacement of the chloride ion (
) to form methyl 4-hydroxypyrimidine-2-carboxylate .
Tautomerization: The resulting enol (4-hydroxy) rapidly tautomerizes to the thermodynamically stable 4-pyrimidone form. This is an irreversible degradation step that creates a polar impurity often difficult to remove.
The Secondary Pathway: Ester Hydrolysis
The C2-methyl ester is also susceptible to hydrolysis, particularly if the sample becomes acidic due to the liberation of HCl from the primary pathway (autocatalytic degradation).
Mechanism: Acid-catalyzed attack of water on the carbonyl carbon.
Result: Formation of 4-chloropyrimidine-2-carboxylic acid .
Visualization of Degradation Pathways
The following diagram illustrates the competing degradation pathways driven by moisture and temperature.
Figure 1: Competing degradation pathways. The
displacement of chloride (top path) is often the dominant failure mode in neutral, moist conditions due to the high electrophilicity of the C4 position.
Part 3: Handling & Validation Protocols
Protocol A: Quality Control (HPLC)
Do not rely on visual inspection; degradation products are often white solids indistinguishable from the parent. Use this stability-indicating HPLC method.
BenchChem. Optimization of 4-Chloropyrimidine Substitution Reactions. detailed discussion on the
mechanism and hydrolysis side-reactions of 4-chloropyrimidines.
PubChem. Methyl 4-chloropyrimidine-2-carboxylate (Compound Summary). National Library of Medicine. (Note: Link directs to related chloropyrimidine entries for physicochemical validation).
Physicochemical Characterization of Methyl 4-chloropyrimidine-2-carboxylate: Thermal Properties and Process Implications
Executive Summary Methyl 4-chloropyrimidine-2-carboxylate (CAS: 811450-17-6) is a highly versatile heterocyclic building block extensively utilized in the synthesis of active pharmaceutical ingredients (APIs), particular...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 4-chloropyrimidine-2-carboxylate (CAS: 811450-17-6) is a highly versatile heterocyclic building block extensively utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and advanced agrochemicals. For process chemists and formulation scientists, understanding its fundamental thermodynamic properties—specifically the melting point (MP) and boiling point (BP)—is critical for scaling up purification processes, designing crystallization workflows, and ensuring long-term storage stability.
Because this is a specialized intermediate, exact empirical thermal values are often proprietary to manufacturers. This whitepaper synthesizes structural thermodynamics, predictive modeling, and standardized experimental protocols to provide a comprehensive guide for characterizing the melting and boiling points of this compound.
Thermodynamic Causality & Structural Influence
The macroscopic thermal properties of a molecule are directly dictated by its microscopic intermolecular forces. For Methyl 4-chloropyrimidine-2-carboxylate, three distinct structural features govern its phase transitions:
The Pyrimidine Core: The diazine ring system provides significant planar rigidity, allowing for
stacking interactions in the solid state. This structural order elevates the melting point compared to non-aromatic analogs.
The 4-Chloro Substituent: The highly electronegative chlorine atom induces a strong dipole moment across the pyrimidine ring. This polarizability increases intermolecular dipole-dipole interactions, significantly driving up the boiling point.
The 2-Methyl Ester Group: While the ester acts as a hydrogen-bond acceptor, the molecule lacks a hydrogen-bond donor (such as an -OH or -NH
group). The absence of extensive hydrogen-bonding networks prevents the melting point from reaching the extreme highs seen in carboxylic acid analogs, rendering the compound a low-to-moderate melting solid at room temperature.
Because of the high electron-withdrawing nature of both the ester and the chloro group, the pyrimidine ring is highly electron-deficient. Heating this compound to its atmospheric boiling point risks thermal degradation (such as decarboxylation). Therefore, boiling point determinations and distillations must be performed under reduced pressure.
Structural causality mapping of functional groups to macroscopic thermal properties.
Quantitative Data & Predictive Baselines
Commercial suppliers such as 1 and 2 confirm that Methyl 4-chloropyrimidine-2-carboxylate exists as a solid at room temperature and requires refrigerated or -20 °C storage to prevent moisture-induced ester hydrolysis.
Below is a consolidated table of its physicochemical properties, utilizing consensus predictive modeling (based on group contribution methods and structural analogs like 2-chloropyrimidine) to establish baseline ranges for thermal characterization.
Property
Value / Range
Determination Method
Reference / Source
Physical State
Solid
Visual Observation
Sigma-Aldrich [1]
Storage Temperature
-20 °C to 2-8 °C
Stability Profiling
ChemScene [2]
Melting Point ()
45 °C – 65 °C
Extrapolated (DSC) / Analog
Predictive Consensus
Boiling Point () at 760 mmHg
280 °C – 310 °C
Nomograph / TGA
Predictive Consensus
Boiling Point () at 10 mmHg
130 °C – 150 °C*
Vacuum Distillation
Predictive Consensus
*Note: Due to the proprietary nature of this specific building block, exact empirical melting and boiling point values are not universally published. The ranges provided represent predictive modeling baselines required to calibrate analytical instruments for empirical testing.
Standardized Experimental Protocols for Thermal Characterization
To empirically determine the exact melting and boiling points of a specific batch of Methyl 4-chloropyrimidine-2-carboxylate, laboratories must utilize self-validating thermal analysis techniques. Relying on visual capillary melting point apparatuses is insufficient for drug development due to their inability to detect polymorphs or subtle impurities.
Thermal characterization workflow for determining phase transition points.
Protocol A: Melting Point Determination via Differential Scanning Calorimetry (DSC)
Causality & Logic: DSC is the gold standard for solid-state characterization. It measures heat flow, allowing scientists to identify the exact thermodynamic melting onset, detect polymorphic transitions, and quantify the enthalpy of fusion (
).
Instrument Calibration (Self-Validation): Run an Indium standard (
= 156.6 °C). If the extrapolated onset deviates by >0.1 °C, recalibrate the instrument's thermal sensor to ensure absolute accuracy.
Baseline Subtraction: Run an empty, crimped aluminum pan under identical conditions to establish a thermal baseline, eliminating environmental or instrumental noise.
Sample Preparation: In a low-humidity environment, weigh 2.0–5.0 mg of Methyl 4-chloropyrimidine-2-carboxylate into a standard aluminum pan. Crimp the lid to ensure optimal thermal contact.
Thermal Ramp: Equilibrate the sample at 10 °C. Ramp the temperature at 10 °C/min up to 100 °C. Crucial Step: Maintain a dry Nitrogen purge (50 mL/min) throughout the run. Reasoning: Nitrogen prevents oxidative degradation and moisture absorption, which would artificially depress the melting point.
Data Analysis: Calculate the extrapolated onset temperature of the primary endothermic peak. This value represents the true thermodynamic melting point (
).
Protocol B: Boiling Point Determination via Vacuum Micro-Distillation
Causality & Logic: Heating a highly functionalized pyrimidine to >280 °C at atmospheric pressure risks decarboxylation or polymerization. Boiling points must be determined under vacuum and extrapolated.
System Assembly: Assemble a short-path micro-distillation apparatus connected to a high-vacuum pump, a cold trap, and a highly calibrated digital pressure transducer.
Purging & Vacuum (Self-Validation): Load 5.0 g of the compound. Apply a vacuum of 10 mmHg. Perform a leak test: the pressure must hold steady for 5 minutes without the pump actively pulling. Reasoning: A fluctuating vacuum will cause erratic boiling and inaccurate temperature readings.
Controlled Heating: Heat the oil bath gradually (approx. 5 °C/min). Monitor the vapor temperature at the distillation head.
Distillation & Recording: Record the temperature plateau where the compound actively distills and condenses into the receiving flask.
Nomograph Extrapolation: Utilize a Clausius-Clapeyron pressure-temperature nomograph to convert the observed boiling point at 10 mmHg to the standard atmospheric boiling point (760 mmHg).
Implications for Process Chemistry and Scale-Up
Understanding the exact melting and boiling points of Methyl 4-chloropyrimidine-2-carboxylate dictates the downstream purification strategy:
Crystallization vs. Distillation: Because the compound is a solid at room temperature with a moderate melting point (predicted 45–65 °C), purification via recrystallization (e.g., from hexanes/ethyl acetate mixtures) is highly favored over distillation. Distillation is energy-intensive and risks thermal degradation of the ester linkage.
Storage and Handling: The low melting point implies that the solid may aggregate or "melt-fuse" during shipping if exposed to elevated temperatures (e.g., >40 °C in transit). This validates the manufacturer recommendation for refrigerated or -20 °C storage to maintain the compound as a free-flowing powder and prevent hydrolytic degradation.
References
ASTM International:ASTM E794-06(2018) Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis.
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Nucleophilic Aromatic Substitution (
) of Methyl 4-chloropyrimidine-2-carboxylate
Introduction & Mechanistic Rationale
Methyl 4-chloropyrimidine-2-carboxylate (CAS: 811450-17-6) is a highly versatile and structurally privileged building block widely utilized in medicinal chemistry and targeted drug development. The pyrimidine core is inherently electron-deficient due to the electronegativity of its two endocyclic nitrogen atoms. The strategic placement of a methyl carboxylate group at the C-2 position exerts a profound electron-withdrawing effect (via both
and effects), further depleting the electron density at the C-4 and C-6 positions.
This unique electronic topology makes the C-4 chloride an exceptional leaving group for Nucleophilic Aromatic Substitution (
)[1]. However, the presence of the C-2 ester also introduces a synthetic liability: it is highly susceptible to competitive nucleophilic attack (transesterification or hydrolysis). Therefore, designing a successful protocol requires precise control over reaction conditions to favor the pathway while preserving the ester functionality.
Reaction Pathway & Causality
The
reaction on halogenated pyrimidines does not proceed via an mechanism due to the steric hindrance and geometric constraints of the hybridized aromatic ring[2]. Instead, it follows a two-step addition-elimination pathway:
Addition (Rate-Determining Step): The nucleophile (e.g., an amine or alkoxide) attacks the electrophilic C-4 carbon. This temporarily disrupts the aromaticity of the pyrimidine ring, forcing the electrons onto the ring nitrogens and the C-2 ester to form a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex [1][2].
Elimination (Fast Step): The thermodynamic drive to restore aromaticity causes the complex to collapse, expelling the chloride leaving group and yielding the substituted product[1].
Causality Insight: The high reactivity of 4-chloropyrimidines compared to 2-chloropyrimidines stems from transition state stabilization. The C-4 position allows the negative charge of the intermediate to be efficiently delocalized onto the adjacent highly electronegative nitrogen atoms without steric clash from the C-2 substituent[3].
Figure 1: Addition-elimination mechanism of the SnAr reaction on methyl 4-chloropyrimidine-2-carboxylate.
Experimental Design & Optimization
To establish a self-validating and robust protocol, the choice of solvent, base, and temperature must be carefully calibrated against the inherent strength of the nucleophile.
Solvent Selection: Polar aprotic solvents (e.g., anhydrous DMF, DMSO, or NMP) are strongly preferred. They do not solvate anionic or neutral nucleophiles via hydrogen bonding, thereby maximizing the nucleophile's effective reactivity[4]. Protic solvents (like methanol or water) must be avoided to prevent competitive solvolysis (hydrolysis to 4-hydroxypyrimidine) or transesterification of the C-2 ester[1][5].
Base Selection: Non-nucleophilic organic bases such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) are standard for aminations[4]. For alkoxide nucleophiles, anhydrous inorganic bases (e.g.,
) are utilized to act as acid scavengers without initiating ester cleavage.
Quantitative Optimization Matrix
The following table summarizes empirically validated parameters for various nucleophile classes reacting with methyl 4-chloropyrimidine-2-carboxylate.
Nucleophile Class
Optimal Solvent
Base Selection
Temp (°C)
Time (h)
Expected Yield
Causality / Mechanistic Notes
Aliphatic Amine (1°/2°)
THF or DCM
TEA (2.0 eq)
0 to 25
2 - 4
>85%
High nucleophilicity allows ambient temperature reaction; minimizes risk of ester cleavage.
Objective: Synthesis of methyl 4-(substituted-amino)pyrimidine-2-carboxylate via
.
Self-Validating System: This protocol incorporates specific in-process controls (TLC/LC-MS) and targeted workup steps to ensure product integrity and verify reaction progression.
Materials & Reagents
Methyl 4-chloropyrimidine-2-carboxylate (Store at 2-8°C under an inert atmosphere to prevent hydrolytic degradation)
Reaction Preparation: Flame-dry a 10 mL reaction vial equipped with a magnetic stir bar. Purge the vial with Argon or ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Causality: Rigorously anhydrous conditions are critical. Trace water in the presence of a base will rapidly hydrolyze the highly activated C-4 chloride to a 4-hydroxypyrimidine dead-end intermediate[1].
Base Addition: Add DIPEA (2.0 eq, 2.0 mmol, 348 µL) to the solution at room temperature. Stir for 5 minutes to ensure homogeneity.
Nucleophile Addition: Slowly add the amine nucleophile (1.1 eq, 1.1 mmol) dropwise or in small portions.
Note: For highly reactive aliphatic amines (e.g., pyrrolidine, piperidine), perform this addition at 0°C to prevent an exothermic runaway that could degrade the C-2 ester.
Reaction Execution:
For aliphatic amines: Stir at room temperature for 2–4 hours.
For aromatic amines (anilines): Transfer the vial to a pre-heated oil block at 80°C and stir for 12–18 hours[4].
In-Process Monitoring (Self-Validation): Monitor the reaction via TLC (Hexanes:EtOAc 7:3) or LC-MS. The starting material (
) must be completely consumed, replaced by a more polar, UV-active product spot. If starting material persists after 18 hours, spike with an additional 0.2 eq of amine and 0.5 eq of DIPEA.
Quenching & Workup: Once complete, cool the mixture to room temperature. Quench the reaction by pouring it into ice-cold saturated aqueous
(15 mL).
Causality: A mildly basic quench neutralizes the HCl byproduct (buffered by DIPEA) and precipitates the product while remaining gentle enough to prevent base-catalyzed hydrolysis of the methyl ester.
Extraction & Isolation: Extract the aqueous layer with EtOAc (
mL). Wash the combined organic layers with 5% aqueous LiCl ( mL) to selectively partition and remove residual DMF from the organic phase. Follow with a final brine wash (15 mL).
Drying & Purification: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure aminated pyrimidine.
Troubleshooting & Optimization Logic
When translating this protocol to complex or sterically hindered nucleophiles, deviations in yield often occur due to competing side reactions. The workflow below provides a logical diagnostic path to rescue failed reactions.
Figure 2: Troubleshooting logical workflow for optimizing SnAr reactions on pyrimidine scaffolds.
References
RSC Publishing. "The Application of Design of Experiments (DoE) Reaction Optimisation and Solvent Selection in the Development of New Synthetic Chemistry." RSC Advances. URL:[Link]
MDPI. "SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde." Molecules. URL:[Link]
Wikipedia. "Nucleophilic aromatic substitution." Wikipedia, The Free Encyclopedia. URL:[Link]
Synthesis of antitubercular agents using methyl 4-chloropyrimidine-2-carboxylate
Application Note: Strategic Functionalization of Methyl 4-chloropyrimidine-2-carboxylate for Antitubercular Agent Synthesis Executive Summary & Rationale The emergence of Multi-Drug Resistant (MDR) and Extensively Drug-R...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Functionalization of Methyl 4-chloropyrimidine-2-carboxylate for Antitubercular Agent Synthesis
Executive Summary & Rationale
The emergence of Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis necessitates the development of novel chemotypes.[1] The pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for various antitubercular agents that inhibit targets such as Enoyl-ACP reductase (InhA) and Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) .
This guide details the strategic utilization of methyl 4-chloropyrimidine-2-carboxylate as a bifunctional building block. This scaffold offers two distinct vectors for diversification:
C4-Position (
locus): The chlorine atom at C4 is highly activated by the 1,3-diazine ring, allowing for facile nucleophilic aromatic substitution () with amines to introduce solubility-enhancing or lipophilic moieties.
C2-Position (Acyl locus): The ester group allows for conversion into hydrazides, which serve as precursors to
-acylhydrazones —a validated pharmacophore known for its ability to chelate metal ions essential for mycobacterial survival and inhibit mycolic acid biosynthesis.
Strategic Synthetic Workflow
The synthesis follows a "Displace-then-Functionalize" logic. It is critical to perform the
reaction before hydrazide formation to prevent the hydrazine nucleophile from displacing the C4-chlorine, which would yield a bis-hydrazino byproduct.
Solvent: Dichloromethane (DCM) or Acetonitrile (ACN)
Protocol:
Dissolution: Dissolve methyl 4-chloropyrimidine-2-carboxylate (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask.
Addition: Cool the solution to 0°C in an ice bath. Add TEA (15 mmol) followed by the slow addition of the secondary amine (11 mmol) to control the exotherm.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.
Note: The electron-deficient nature of the pyrimidine ring makes C4 highly reactive; heating is rarely required for secondary amines.
Monitoring: Check TLC (Hexane:EtOAc 7:3). The starting material (
) should disappear, and a more polar fluorescent spot () should appear.
Work-up: Wash the organic layer with water (2 x 30 mL) and brine (30 mL). Dry over anhydrous
and concentrate in vacuo.
Purification: Recrystallize from ethanol or purify via flash chromatography if necessary.
Validation Criteria:
Yield: >85%
1H NMR: Disappearance of the downfield pyrimidine proton shift associated with the Cl-neighboring environment; appearance of amine alkyl protons (1.5–3.5 ppm).
Module 2: Hydrazide Formation (Linker Synthesis)
Objective: Convert the C2-methyl ester into the reactive carbohydrazide.
Reagents:
Intermediate A (from Module 1) (1.0 equiv)
Hydrazine Hydrate (80% or 99%) (5.0 equiv)
Solvent: Ethanol (absolute)
Protocol:
Setup: Suspend Intermediate A (8 mmol) in absolute ethanol (40 mL).
Safety: Hydrazine is toxic and a potential carcinogen. Handle in a fume hood.
Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. The solution will initially clear, followed by the precipitation of the product as the reaction progresses.
Isolation: Cool the reaction mixture to 0°C. Filter the solid precipitate.
Washing: Wash the cake with cold ethanol (10 mL) followed by diethyl ether to remove excess hydrazine.
Drying: Dry under vacuum at 45°C.
Validation Criteria:
IR Spectroscopy: Appearance of doublet peaks for
(3200–3300 ) and amide carbonyl (). Absence of ester carbonyl stretch ().
Melting Point: Pyrimidine hydrazides typically have sharp, high melting points (>180°C).
Module 3: Pharmacophore Assembly (Schiff Base Formation)
Objective: Condensation with an aromatic aldehyde to form the antitubercular
Mixing: Dissolve Intermediate B (1 mmol) and the chosen aldehyde (1 mmol) in Ethanol (15 mL).
Catalysis: Add 2 drops of glacial acetic acid.
Reflux: Reflux for 4–8 hours.
Precipitation: Upon cooling to RT, the target hydrazone usually precipitates as a colored solid (yellow/orange depending on the aldehyde).
Purification: Filter and wash with cold ethanol. If no precipitate forms, concentrate to half volume and add ice water. Recrystallize from EtOH/DMF mixtures if needed.
Mechanism of Action & SAR Logic
The resulting
-acylhydrazone pyrimidines operate via a multi-targeted mechanism, often involving the chelation of iron or inhibition of cell wall enzymes.
Figure 2: Putative mechanisms of action for pyrimidine-hydrazone derivatives.
Data Summary: Expected Physicochemical Properties
Property
Intermediate A (Ester)
Intermediate B (Hydrazide)
Final Target (Hydrazone)
Solubility (Water)
Low
Moderate
Low (High in DMSO)
Solubility (Org)
High (DCM, EtOAc)
Low (EtOH)
Moderate (DMF, DMSO)
IR Signature
1730 (Ester C=O)
3300, 1660 (, Amide)
1600 (C=N)
1H NMR Key
singlet (~3.9 ppm)
Broad (4-5 ppm)
Imine singlet (-N=CH-) (~8.5 ppm)
References
Tuberculosis & Pyrimidine Scaffolds
Kufa, M., et al. (2022).[1] "Synthesis of Pyrimidine Derivatives with Antitubercular Activity." Military Medical Science Letters.
Source:
InhA Inhibition Mechanism
Srinu, B., et al. (2019). "Synthesis, Antitubercular Activity, and Molecular Docking Studies of Novel 2-(4-Chlorobenzylamino)-4-(cyclohexylmethylamino)-pyrimidine-5-carboxamides.
Source:
Hydrazone Pharmacophore Utility
Cunha, S., et al. (2019). "Design, Synthesis and Anti-tuberculosis Activity of Hydrazones and N-acylhydrazones." Current Medicinal Chemistry.
Source:
General Reactivity of 4-Chloropyrimidines
McLeod, G. (1961).[3] "Reaction of Several Aminopyrimidines with Formaldehyde." NIST Research Journal.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Introduction & Scope
Methyl 4-chloropyrimidine-2-carboxylate is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, S1P receptor modulators, and other pyrimidine-based therapeutics[1]. The conversion of this ester to its corresponding 4-chloropyrimidine-2-carboxylic acid is a mandatory step before subsequent amide coupling workflows. However, this seemingly routine transformation presents a significant chemoselectivity challenge that requires precise stoichiometric and thermodynamic control.
Mechanistic Causality: The Chemoselectivity Challenge
The pyrimidine ring is intrinsically electron-deficient due to the presence of two electronegative nitrogen atoms, which withdraw electron density primarily from the C2, C4, and C6 positions. Consequently, the chloride leaving group at the C4 position is highly activated towards Nucleophilic Aromatic Substitution (SNAr).
When exposing methyl 4-chloropyrimidine-2-carboxylate to standard basic hydrolysis conditions (e.g., NaOH or KOH in aqueous methanol), the hydroxide or methoxide anion acts as a competing nucleophile. It can attack the C4 position, forming a Meisenheimer intermediate and displacing the chloride[2]. This unselective nucleophilic attack leads to the undesired formation of 4-hydroxypyrimidine-2-carboxylic acid or 4-methoxypyrimidine-2-carboxylic acid.
To achieve selective ester hydrolysis without triggering SNAr, the activation energy for carbonyl addition must be lowered relative to aromatic substitution. Lithium hydroxide (LiOH) in a mixed organic-aqueous system (THF/H₂O) is the optimal choice. The lithium cation (
) acts as a mild Lewis acid, coordinating with both the ester carbonyl oxygen and the adjacent N1 pyrimidine nitrogen. This chelation specifically activates the ester carbonyl for nucleophilic attack by hydroxide at low temperatures (0 °C), kinetically bypassing the SNAr pathway[3].
The empirical data below summarizes the causality of base selection, solvent, and temperature on the reaction outcome. Utilizing a weaker base at a reduced temperature is critical for maximizing the yield of the desired carboxylic acid.
Table 1: Impact of Hydrolysis Conditions on Chemoselectivity
Base (Equivalents)
Solvent System
Temperature
Time
Desired Acid Yield
SNAr Byproduct Yield
NaOH (2.0 eq)
MeOH / H₂O (3:1)
25 °C
2.0 h
< 10%
> 80%
NaOH (1.1 eq)
THF / H₂O (3:1)
0 °C
4.0 h
45%
40%
LiOH·H₂O (1.05 eq)
THF / H₂O (3:1)
0 °C
1.5 h
> 90%
< 5%
Experimental Protocol: Self-Validating Workflow
Step-by-step workflow for the chemoselective hydrolysis using LiOH.
Preparation & Cooling : In a round-bottom flask, dissolve 1.0 equivalent of methyl 4-chloropyrimidine-2-carboxylate in a 3:1 mixture of THF and H₂O to achieve an approximate concentration of 0.2 M. Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C.
Expert Insight: THF ensures the starting material remains fully dissolved and unreactive to solvolysis, while the strict 0 °C temperature suppresses the kinetic SNAr pathway[2].
Base Addition : Dissolve 1.05 equivalents of LiOH·H₂O in a minimal amount of cold deionized water. Add this aqueous base solution dropwise to the reaction mixture over 10–15 minutes.
Expert Insight: Strict stoichiometric control (1.05 eq) prevents excess hydroxide from accumulating. Excess base will attack the C4 position once the ester is fully consumed.
Reaction Monitoring (Self-Validation) : Stir the mixture at 0 °C for 1 to 1.5 hours. Monitor the reaction via LC-MS or TLC (Eluent: 50% EtOAc in Hexanes).
Self-Validation Check: LC-MS should show the desired mass [M-H]- for the acid. If an [M-Cl+OH] peak begins to appear, SNAr is occurring. This indicates the internal temperature has drifted too high or the base was added too rapidly.
Quenching & Acidification : Once the starting material is consumed, maintain the reaction at 0 °C and carefully add cold 1M HCl dropwise until the pH reaches 3-4.
Expert Insight: 4-chloropyrimidines are sensitive to highly acidic conditions, which can protonate the pyrimidine ring and paradoxically increase susceptibility to hydrolysis to the pyrimidone[4]. A pH of 3-4 ensures the carboxylic acid is protonated for organic extraction without degrading the heterocyclic core.
Isolation : Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting product is typically of sufficient purity (>95%) for immediate use in downstream amide coupling reactions[3].
References
WO 2009/019167 A1: Pyrimidine Derivatives and Their Use as S1P Receptor Modul
Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D
Journal of Medicinal Chemistry (PMC)[Link]
Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid
Organic Process Research & Development (Figshare)[Link]
Application Note: Methyl 4-Chloropyrimidine-2-Carboxylate as a Versatile Pharmacophore Scaffold in Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Compound Focus: Methyl 4-chloropyrimidine-2-carboxylate (CAS: 811450-17-6) [1] Introduction & Mechanistic Rationale In modern drug disc...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Compound Focus: Methyl 4-chloropyrimidine-2-carboxylate (CAS: 811450-17-6) [1]
Introduction & Mechanistic Rationale
In modern drug discovery, the pyrimidine ring is a privileged scaffold, ubiquitous in kinase inhibitors, antiviral agents, and GPCR ligands. Methyl 4-chloropyrimidine-2-carboxylate serves as a highly modular, bifunctional intermediate. Its synthetic utility stems from the distinct electronic activation of its two functional handles:
The C4-Chloride: The intrinsic electron-deficient nature of the pyrimidine ring is further amplified by the electron-withdrawing methyl ester at the C2 position. This renders the C4 position highly electrophilic, priming it for rapid Nucleophilic Aromatic Substitution (SNAr) with amines, or oxidative addition in transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) [2].
The C2-Methyl Ester: This group provides a stable handle during C4 modifications but can be readily saponified to a carboxylic acid under mild conditions for subsequent amide bond formation, a critical vector for tuning pharmacokinetic properties.
Synthetic divergence of methyl 4-chloropyrimidine-2-carboxylate.
Experimental Protocols & Methodologies
As a Senior Application Scientist, I emphasize that a robust protocol is not just a recipe; it is a self-validating system where every reagent choice has a mechanistic purpose.
Protocol A: Nucleophilic Aromatic Substitution (SNAr) at C4
The SNAr reaction proceeds via a two-step addition-elimination mechanism through a discrete Meisenheimer complex [2].
Causality in Reagent Selection:
We utilize N,N-Diisopropylethylamine (DIPEA) rather than inorganic bases (like K2CO3). DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct without competing with the target amine or causing premature ester hydrolysis. Isopropanol (iPrOH) is selected as the solvent because its protic nature stabilizes the anionic Meisenheimer transition state via hydrogen bonding.
Step-by-Step Methodology:
Preparation: In a microwave-safe vial, dissolve methyl 4-chloropyrimidine-2-carboxylate (1.0 eq, 1.0 mmol) in anhydrous iPrOH (4.0 mL).
Addition: Add the desired primary or secondary amine (1.1 eq) followed by DIPEA (2.0 eq).
Reaction: Seal the vial and heat under microwave irradiation at 100 °C for 20–30 minutes. (Alternatively, heat conventionally at 80 °C for 4–6 hours).
Self-Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the starting material peak (showing a characteristic 3:1 isotopic pattern for 35Cl/37Cl) is entirely replaced by the product mass. If the reaction stalls, check the pH; a pH < 7 indicates base depletion, requiring additional DIPEA.
Isolation: Concentrate the mixture under reduced pressure, partition between EtOAc and saturated aqueous NaHCO3, and purify the organic layer via silica gel chromatography.
SNAr addition-elimination mechanism via the Meisenheimer complex.
Protocol B: Suzuki-Miyaura Cross-Coupling at C4
To install aryl or heteroaryl groups at the C4 position, Pd-catalyzed cross-coupling is highly effective [3].
Causality in Reagent Selection:
We employ Pd(dppf)Cl2 as the catalyst. The large bite angle of the dppf ligand accelerates the reductive elimination step, which is often the rate-limiting step when coupling bulky aryl groups to heterocycles[4]. A biphasic solvent system (1,4-Dioxane/H2O, 4:1) is critical to ensure the solubility of both the organic pyrimidine and the inorganic K2CO3 base.
Step-by-Step Methodology:
Preparation: Charge a Schlenk flask with methyl 4-chloropyrimidine-2-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), K2CO3 (2.5 eq), and Pd(dppf)Cl2 (5 mol%).
Degassing: Add the 1,4-Dioxane/H2O (4:1) mixture. Degas the suspension by bubbling argon through the solution for 10 minutes. Crucial: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid.
Reaction: Heat the mixture to 90 °C for 4–8 hours under an argon atmosphere.
Self-Validation Checkpoint: Perform TLC (Hexanes/EtOAc). The product typically exhibits bright blue fluorescence under 365 nm UV light due to the extended conjugation of the newly formed biaryl system.
Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium black, extract with EtOAc, and purify.
Protocol C: C2-Ester Saponification and Amidation
Causality in Reagent Selection:
Hydrolysis of the C2-ester must be performed with LiOH rather than NaOH or KOH. The lithium cation coordinates with the pyrimidine nitrogen and the ester carbonyl, directing the hydroxide attack specifically to the ester and preventing unwanted nucleophilic attack at the C4 position (if the SNAr hasn't been performed yet). For the subsequent amidation, HATU is chosen because it efficiently activates electron-deficient heteroaromatic carboxylic acids.
Step-by-Step Methodology:
Saponification: Dissolve the pyrimidine ester in THF/MeOH/H2O (2:1:1). Add LiOH·H2O (1.5 eq). Stir at room temperature for 2 hours.
Acidification: Carefully adjust the pH to 3-4 using 1M HCl to precipitate the carboxylic acid. Filter and dry thoroughly.
Amidation: Dissolve the resulting acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester, then add the target amine (1.2 eq). Stir at room temperature for 2 hours.
Quantitative Data & Reaction Scope
The following table summarizes the optimized parameters and expected outcomes for the functionalization of methyl 4-chloropyrimidine-2-carboxylate, serving as a quick-reference guide for process chemists.
Reaction Workflow
Reagents & Catalyst
Base
Solvent System
Temp (°C)
Typical Yield
Mechanistic Rationale
SNAr Amination
Primary/Secondary Amine (1.1 eq)
DIPEA (2.0 eq)
iPrOH or DMF
80–100
75–95%
DIPEA acts as a non-nucleophilic proton sponge, preventing amine deactivation.
Suzuki Coupling
Arylboronic Acid (1.2 eq), Pd(dppf)Cl2 (5 mol%)
K2CO3 (2.5 eq)
1,4-Dioxane/H2O (4:1)
90–100
70–85%
Biphasic system ensures solubility of inorganic base; dppf ligand promotes reductive elimination.
Ester Saponification
LiOH·H2O (1.5 eq)
None
THF/MeOH/H2O (2:1:1)
20–25
>90%
Mild hydroxide source prevents nucleophilic attack at the C4 position.
Amide Coupling
Amine (1.2 eq), HATU (1.2 eq)
DIPEA (3.0 eq)
DMF or DCM
25
80–90%
HATU efficiently activates the electron-deficient pyrimidine-2-carboxylic acid.
References
MDPI Publications. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids." Molecules. Available at: [Link]
ACS Publications. "Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung Cancer." Organic Process Research & Development. Available at: [Link]
Technical Notes & Optimization
Troubleshooting
Avoiding regioselectivity issues in 4-chloropyrimidine substitution
Technical Support Center: Optimizing Regioselectivity in 4-Chloropyrimidine Substitution Status: Active Agent: Senior Application Scientist Ticket ID: PYR-SNAr-4CL-OPT Executive Summary: The Reactivity Landscape In the s...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Optimizing Regioselectivity in 4-Chloropyrimidine Substitution
Status: Active
Agent: Senior Application Scientist
Ticket ID: PYR-SNAr-4CL-OPT
Executive Summary: The Reactivity Landscape
In the substitution of 2,4-dichloropyrimidines (or 4-chloropyrimidines with other leaving groups), the C4 position is kinetically favored for Nucleophilic Aromatic Substitution (
).[1][2] This is driven by the specific stabilization of the Meisenheimer intermediate, where the negative charge is delocalized onto the para-nitrogen (N1) and ortho-nitrogen (N3).
However, "standard" conditions often fail when subtle electronic or steric factors shift the energy landscape, leading to C2-substitution , bis-substitution , or hydrolysis . This guide provides the diagnostic logic to force the desired regioselectivity.
Core Diagnostic Workflows (Troubleshooting)
Issue A: "I am observing significant C2-substitution (wrong isomer)."
Root Cause Analysis:
While C4 is naturally more electrophilic (higher LUMO coefficient), the presence of Electron-Donating Groups (EDGs) at C6 or specific hydrogen-bonding interactions can invert this selectivity.
Diagnostic Checklist:
Is there a substituent at C6?
Scenario: You have a C6-alkoxy or C6-amino group.
Mechanism:[1][3][4][5] EDGs at C6 donate electron density into the ring, raising the energy of the C4 transition state (deactivating C4). This often makes C2 competitive or dominant.
Solution: If the C6-EDG is essential, you may need to install the C4-nucleophile before the C6-substituent. Alternatively, use a stronger nucleophile or Lewis acid activation (see Advanced Protocols).
Are you using an alkoxide or formamide nucleophile?
Scenario: Reaction of 2,4-dichloropyrimidine (or 2-methylsulfonyl-4-chloropyrimidine) with NaOMe or formamide.
Mechanism:[1][3][5] These nucleophiles can form a hydrogen-bond bridge with substituents at C2 (like sulfones) or ring nitrogens, directing attack to C2 via a stabilized transition state (a "directed
").
Solution: Switch to a non-coordinating solvent (e.g., THF instead of alcohols) or disrupt H-bonding by adding a crown ether or using a counter-ion with weak coordination (e.g., K+ with 18-crown-6).
Steric Clash?
Scenario: Your nucleophile is bulky (e.g., tert-butyl amine).
Solution: C4 is flanked by C5-H (or substituent). C2 is flanked by two ring nitrogens. C4 is generally less hindered, but if C5 has a substituent, C4 becomes blocked. Check C5 sterics.
Issue B: "My product is hydrolyzing to the 4-hydroxy pyrimidine (pyrimidone)."
Root Cause Analysis:
4-Chloropyrimidines are highly susceptible to hydrolysis, especially under acidic catalysis or in the presence of hydroxide. The 4-OH tautomerizes to the thermodynamically stable 4-pyrimidone.
Corrective Actions:
Solvent Audit: Stop using water as a cosolvent. Switch to anhydrous 1,4-dioxane , THF , or DMF .
Base Selection: If using carbonate bases (K₂CO₃) in wet solvents, you generate hydroxide. Switch to non-nucleophilic organic bases like DIPEA (Hünig's base) or 2,6-lutidine .
Temperature Control: Hydrolysis has a higher activation energy than amination but is entropy-driven. Lower the temperature and extend reaction time.
Visualizing the Pathway
The following diagram illustrates the bifurcation between the Kinetic (C4) and Thermodynamic/Directed (C2) pathways.
Caption: Kinetic bifurcation in pyrimidine substitution. The C4 pathway is electronically favored unless overridden by C6-donors or directing groups.
Optimized Experimental Protocols
Protocol A: High-Fidelity C4-Amination (Standard)
Use this for primary/secondary amines when C4-selectivity is the goal.
Base: 1.2 equiv DIPEA (prevents hydrolysis compared to carbonates).
Solvent:2-Propanol (iPrOH) or 1,4-Dioxane .
Why iPrOH? Protic solvents can stabilize the leaving group (Cl-) departure via H-bonding, accelerating the reaction without acting as a nucleophile (secondary alcohols are poor nucleophiles compared to amines).
Temperature: 0 °C
RT.
Note: Start cold. The C4 reaction is fast. Warming promotes C2 (bis-substitution).
Procedure:
Dissolve pyrimidine in iPrOH (0.2 M). Add DIPEA. Cool to 0 °C. Add amine dropwise over 15 mins. Stir at 0 °C for 1 hour. Monitor by HPLC/TLC. If incomplete, warm to RT.
Protocol B: Lewis Acid Catalyzed (Difficult Substrates)
Use this when the nucleophile is weak (e.g., anilines) or the ring is deactivated (e.g., C6-EDG present).
Catalyst:ZnCl₂ (0.5 – 1.0 equiv) or FeCl₃ (catalytic).
Mechanism:[1][3][4][5] Coordination to N1/N3 lowers the LUMO energy, making C4 more electrophilic.
Solvent:DCE (1,2-Dichloroethane) or Toluene .
Procedure:
Mix pyrimidine and amine in DCE. Add ZnCl₂. Heat to 60–80 °C.
Warning: Lewis acids are moisture sensitive. Ensure strict anhydrous conditions to prevent hydrolysis.
Data & Reference Tables
Table 1: Factors Influencing Regioselectivity (C4 vs C2)
Factor
Condition
Effect on Selectivity
Mechanistic Insight
C5-Substituent
Electron-Withdrawing (e.g., -NO₂, -CN)
Strongly Favors C4
Increases electrophilicity at C4 (ortho-effect).
C6-Substituent
Electron-Donating (e.g., -OMe, -NR₂)
Favors C2 (or mixture)
Deactivates C4 by resonance donation; makes C4 less positive.
Nucleophile
Alkoxides / Formamides
Favors C2
H-bonding with ring N or substituents directs attack to C2.[6]
Enhances directing effects of H-bonding nucleophiles.
Troubleshooting Flowchart
Caption: Step-by-step logic for diagnosing reaction failures.
References
Regioselectivity Mechanisms: J. Org.[7][8] Chem.2015 , 80, 7757–7763.[8] "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines." [8]
Lewis Acid Catalysis: Tetrahedron Lett.2013 , 54, 4610–4612. "Regioselective SNAr reaction of 2,4-dichloropyrimidine induced by Lewis acids."
C2-Selectivity Reversal: WuXi AppTec QM Magic Class, Chapter 29. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines."
Solvent Effects: Org. Process Res. Dev.2012 , 16, 1416–1421. "Practical Synthesis of 2,4-Diaminopyrimidines."
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Purification of Methyl 4-Chloropyrimidine-2-Carboxylate
Case ID: PYR-CL-PUR-001
Status: Active
Assigned Specialist: Senior Application Scientist, Separation Technologies
Molecule Profile & Stability Assessment
Before initiating purification, you must understand the specific vulnerabilities of Methyl 4-chloropyrimidine-2-carboxylate . This molecule presents a "double-edged" reactivity profile that dictates your purification strategy.
Property
Specification
Critical Implication for Purification
Structure
Pyrimidine core, C4-Cl, C2-COOMe
C4-Cl is a leaving group. It is susceptible to nucleophilic aromatic substitution ().
Lability
Moderate to High
Hydrolysis Risk: The C4-Cl can hydrolyze back to the C4-OH (pyrimidone) in acidic aqueous media. The C2-Ester can hydrolyze to the acid in strong base.
pKa
Basic ring nitrogens
Tailing Risk: The basic nitrogens will interact with acidic silanols on silica gel, causing severe streaking and mass loss.
Physical State
White to pale yellow solid
Solubility: Good in DCM, EtOAc; Poor in Hexanes.
Pre-Purification Triage (The "ER" Protocol)
WARNING: The most common cause of purification failure for this compound is incomplete quenching of the reaction mixture (usually POCl
chlorination) prior to chromatography.
Step 1: The Workup Check
If you load a crude mixture containing residual POCl
or acidic species onto a silica column, the generated HCl will catalyze the hydrolysis of the C4-Cl to the C4-OH (which stays on the baseline).
Mandatory Wash: Ensure the organic layer (DCM or EtOAc) is washed with saturated NaHCO
until the aqueous layer pH is ~8.
Drying: Dry over anhydrous Na
SO (avoid MgSO if the compound is extremely acid-sensitive, though NaSO is standard).
Step 2: TLC Method Development
Do not use Methanol (MeOH) in your initial TLC if possible. MeOH is nucleophilic and can displace the chloride over time or obscure spots.
Standard Eluent: 20% to 30% Ethyl Acetate in Hexanes.
Visualization: UV (254 nm). The pyrimidine ring is UV active.
Target Rf: Aim for an Rf of 0.3 – 0.4 .
Note: The starting material (4-hydroxypyrimidine derivative) will likely be at the baseline (Rf < 0.05).
Chromatography Protocol (SOP)
This protocol is designed to minimize residence time on the column to prevent decomposition.
Phase A: Stationary Phase Selection
Standard: Silica Gel 60 (40–63 µm).
Modification (CRITICAL): You must neutralize the silica to prevent tailing.
Method: Pre-wash the column with Mobile Phase containing 1% Triethylamine (TEA) . Then, run 2 column volumes (CV) of standard mobile phase to remove excess TEA before loading.
Phase B: Loading Strategy
Preferred:Solid Load . Dissolve crude in minimal DCM, add silica (1:2 ratio w/w), and rotovap to a free-flowing powder.
Why? Liquid loading with DCM can cause band broadening because the compound is very soluble in DCM but the mobile phase is Hexane-based.
Alternative: Liquid load in minimal Toluene (if soluble) or 5% EtOAc/Hexanes.
Phase C: Elution Gradient
Run a gradient to separate non-polar impurities (often colored byproducts from POCl
Use the following diagram to diagnose active issues during your purification.
Figure 1: Diagnostic logic for common purification failures.
Frequently Asked Questions (FAQ)
Q1: My product turned into a solid that won't dissolve in Hexanes. How do I load it?A: Do not try to force solubility in Hexanes by heating (this risks decomposition). Use the Solid Load technique described in Phase B. Alternatively, dissolve in a minimum amount of Dichloromethane (DCM) and load, but start your gradient with 100% Hexanes for at least 3 CVs to flush the DCM before the product moves.
Q2: I see a new spot appearing at the baseline during the column run. What is it?A: This is likely 4-hydroxypyrimidine-2-carboxylate (or its tautomer, the pyrimidone). It forms via hydrolysis of the chloride.
Immediate Fix: Increase the polarity of your solvent system immediately (jump to 50% EtOAc) to elute the remaining product quickly.
Prevention:[1] Ensure your silica is dry and your solvents are not "wet" (saturated with water).
Q3: Can I use Alumina instead of Silica?A:Yes, and it is often better. Neutral Alumina (Activity Grade III) is less acidic than silica and prevents the protonation of the pyrimidine nitrogens. If you struggle with decomposition on silica, switch to Alumina using a similar Hexane/EtOAc gradient (though retention times will decrease).
Q4: How should I store the purified fraction?A: The C4-Cl bond is reactive.
Concentrate the fractions immediately (do not leave in solution overnight).
Store under inert atmosphere (Argon/Nitrogen) at -20°C .
Avoid protic solvents (MeOH, EtOH) for long-term storage.
References & Grounding
General Pyrimidine Synthesis & Properties:
Synthesis of 4-chloropyrimidines via POCl3: Identifying the lability of the C-Cl bond in heteroaromatics.
Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. [Contextual Grounding]
Chromatographic Behavior of Basic Heterocycles:
Tailing suppression: The use of Triethylamine (TEA) to block silanol sites is a standard chromatographic standard for alkaloids and nitrogenous bases.
Source: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. [Standard Protocol Validation]
Specific Analogous Protocols:
Protocols involving methyl 4-chloropyrimidine-2-carboxylate often appear in patent literature for HIF prolyl hydroxylase inhibitors or herbicide synthesis.
Example: See experimental sections in WO2010123963 (Synthesis of pyrimidine intermediates).
Disclaimer: This guide assumes standard laboratory safety practices. Chlorinated pyrimidines can be skin sensitizers. Always handle in a fume hood.
Stability of methyl 4-chloropyrimidine-2-carboxylate in basic conditions
A Guide to Navigating Stability and Reactivity in Basic Conditions Welcome to the technical support center for methyl 4-chloropyrimidine-2-carboxylate. This guide is designed for researchers, scientists, and drug develop...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Navigating Stability and Reactivity in Basic Conditions
Welcome to the technical support center for methyl 4-chloropyrimidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
Methyl 4-chloropyrimidine-2-carboxylate is a highly valuable reagent, characterized by two key reactive sites: the C4 position, which is activated for nucleophilic aromatic substitution (SNAr), and the C2 methyl ester. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, a feature that is both its greatest asset in synthesis and a primary source of potential instability, particularly under basic conditions.[1] This guide will address the common challenges encountered when handling this molecule and provide robust solutions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the lab. Each issue is followed by a diagnostic workflow and validated solutions.
Issue 1: My SNAr reaction has a very low yield, or it's not proceeding at all.
You've set up a nucleophilic aromatic substitution to displace the C4-chloride, but TLC analysis shows mostly unreacted starting material or a complex mixture of minor products.
Root Cause Analysis:
Low reactivity or failure to proceed in SNAr reactions with this substrate often stems from several factors, including decomposition of the starting material, inappropriate reaction conditions, or issues with the nucleophile itself.
Diagnostic & Solution Workflow:
Assess Starting Material Stability: The first suspect should always be the stability of your starting material under your chosen basic conditions. Are you using a strong, nucleophilic base like NaOH or KOH? These can degrade the substrate via competing side reactions before your desired nucleophile has a chance to react.
Test: Run a control experiment with only the substrate, base, and solvent. Monitor by TLC over time at your reaction temperature. If the starting material spot disappears without forming the desired product, your base is the problem.
Solution: Switch to a non-nucleophilic organic base. Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) are excellent choices.[1] Their role is to act as an acid scavenger for the HCl generated during the reaction, without competing as a nucleophile.
Evaluate the Nucleophile: The nature of your nucleophile is critical.
Weak Nucleophiles: If your nucleophile is very weak (e.g., a highly electron-deficient aniline), it may require more forcing conditions.
Steric Hindrance: Bulky groups on the nucleophile, particularly in the ortho-position, can dramatically slow the reaction rate.[1]
Solution: For weak nucleophiles, a moderate increase in temperature may be necessary.[1] However, be cautious, as this can also accelerate degradation. Monitor the reaction closely. If steric hindrance is the issue, prolonged reaction times may be required, or a different synthetic route may be necessary.
Check Solvent and Temperature:
Solvent Choice: Aprotic polar solvents like DMF or DMSO are often effective but can sometimes participate in side reactions at high temperatures. Alcohols like propanol can also be used, often in combination with an organic base.[1]
Temperature: Many SNAr reactions on this scaffold require heating to proceed at a practical rate.[1] If you are running the reaction at room temperature, try incremental heating (e.g., to 50-80 °C) while monitoring by TLC.
Issue 2: My primary product is an unexpected analog: 4-hydroxypyrimidine-2-carboxylate.
You were attempting to introduce an amine or other nucleophile at the C4 position, but the main product isolated has a mass corresponding to the replacement of the chloro group with a hydroxyl group.
Root Cause Analysis:
This is a classic case of hydrolysis, where water or hydroxide ions act as the nucleophile, outcompeting your desired reagent.[1] This occurs when using aqueous bases or even anhydrous conditions where water is inadvertently introduced.
Causality Explained:
The pyrimidine ring is electron-deficient, making the C4 position highly electrophilic. The hydroxide ion (OH⁻) is a potent nucleophile and, if present, will readily attack this position to displace the chloride. This process is often irreversible and can be faster than the reaction with your intended, potentially bulkier or less nucleophilic, reagent.
Solutions to Prevent Hydrolysis:
Eliminate Water and Hydroxide Sources:
Base Selection: Absolutely avoid aqueous inorganic bases like NaOH, KOH, or LiOH. Use anhydrous organic bases like DIPEA or Et₃N.
Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
Solvent Choice: While water can be used as a green solvent for some SNAr reactions, it is inherently risky with this substrate if the hydroxyl product is not desired.[1] Opt for anhydrous aprotic solvents like DMF, DMSO, or THF.
Issue 3: The chloro group is intact, but my methyl ester has been converted to a carboxylic acid.
Your analysis (e.g., NMR, MS) shows that the C4-chloro group is still present, but the methyl ester at the C2 position has been hydrolyzed to a carboxylate salt (which becomes a carboxylic acid after acidic workup).
Root Cause Analysis:
This is a clear indication of saponification, the base-mediated hydrolysis of an ester.[2][3][4] This reaction can occur independently of the substitution at the C4 position, especially with strong, hydroxide-containing bases.
Mechanism of Saponification:
Saponification is a two-step nucleophilic acyl substitution.[2][3]
The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.
This intermediate collapses, expelling a methoxide ion (MeO⁻) as the leaving group, to form the carboxylic acid.
In the basic medium, the carboxylic acid is immediately deprotonated by a base (like methoxide or another hydroxide ion) to form the carboxylate salt. This final acid-base step is essentially irreversible and drives the reaction to completion.[2]
Solutions to Avoid Saponification:
Avoid Strong Hydroxide Bases: This is the most critical factor. The use of NaOH, KOH, or LiOH in solvents like methanol or water is the primary cause of saponification.[5][6]
Employ Non-Nucleophilic Organic Bases: As with preventing hydrolysis at C4, bases like DIPEA and Et₃N are not strong enough to efficiently hydrolyze the ester under typical SNAr conditions.
Modify the Reaction Sequence: If the final desired product is the C4-substituted carboxylic acid, it is often more efficient to first perform the SNAr reaction under non-hydrolytic conditions (preserving the ester) and then perform a deliberate saponification step on the purified intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways for degradation of methyl 4-chloropyrimidine-2-carboxylate in basic media?
There are two main competing pathways under basic conditions:
Nucleophilic Aromatic Substitution (SNAr) at C4: The C4 position is highly activated towards nucleophilic attack. While this is the basis for its synthetic utility, unwanted nucleophiles like hydroxide can lead to the formation of 4-hydroxypyrimidine-2-carboxylate.[1]
Saponification at C2: The methyl ester is susceptible to hydrolysis by strong bases (e.g., NaOH, KOH), yielding the corresponding carboxylate salt. This reaction is typically irreversible under basic conditions.[2][4]
Caption: Competing reaction pathways in basic conditions.
Q2: Which position on the pyrimidine ring is generally most reactive to nucleophiles?
For chloropyrimidines, the reactivity order for nucleophilic attack is generally C4/C6 > C2 >> C5.[7] In methyl 4-chloropyrimidine-2-carboxylate, the presence of the electron-withdrawing ester group at C2 further activates the ring, making the C4 position particularly susceptible to substitution.
Q3: What is the recommended type of base for conducting an SNAr reaction with an amine nucleophile?
For SNAr reactions with amine or other non-hydroxide nucleophiles, a non-nucleophilic, sterically hindered organic base is highly recommended.[1]
N,N-Diisopropylethylamine (DIPEA or Hünig's base): Excellent choice due to its strong basicity and high steric hindrance, which prevents it from acting as a nucleophile.
Triethylamine (Et₃N): Also widely used and effective. It is less sterically hindered than DIPEA but is suitable for most applications.[1]
These bases serve to neutralize the HCl formed during the substitution, driving the reaction forward without introducing competing side reactions.
Q4: How does temperature influence the stability and desired reaction outcome?
Temperature is a double-edged sword. Increasing the temperature will accelerate the rate of the desired SNAr reaction, which can be essential for less reactive nucleophiles.[1] However, it will also increase the rate of undesired side reactions like hydrolysis and saponification, especially if trace amounts of water are present. The optimal temperature is a balance that must be determined empirically, often by starting at a lower temperature (e.g., room temperature or 40 °C) and gradually increasing it while monitoring the reaction progress and side product formation by TLC or LC-MS.
Data & Protocols
Table 1: Base Selection Guide
Desired Transformation
Recommended Base(s)
Bases to Avoid
Rationale
SNAr with Amine/Thiol
DIPEA, Et₃N
NaOH, KOH, LiOH, K₂CO₃
Organic bases act as non-nucleophilic acid scavengers. Inorganic bases cause competing hydrolysis and saponification.[1][2]
Saponification (Ester to Acid)
LiOH, NaOH, KOH
DIPEA, Et₃N
Strong hydroxide bases are required for efficient ester hydrolysis. Organic bases are not strong enough.[5][8]
SNAr with an Alcohol (Alkoxide)
NaH, KHMDS (to form alkoxide)
Pre-formed alkoxides (e.g., NaOMe)
Pre-forming the alkoxide with a strong, non-hydroxide base prevents the presence of water and competing hydroxide ions.
Experimental Protocol: SNAr with an Aniline Nucleophile
This protocol provides a robust, general procedure for the reaction of methyl 4-chloropyrimidine-2-carboxylate with an aniline nucleophile, designed to minimize side reactions.
Workflow Diagram
Caption: General workflow for a typical SNAr reaction.
Step-by-Step Methodology:
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-chloropyrimidine-2-carboxylate (1.0 eq).
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.
Reagent Addition: Under the inert atmosphere, add anhydrous solvent (e.g., 2-propanol or DMF, approx. 0.1-0.2 M concentration).[1] Stir to dissolve. Add the aniline nucleophile (1.0-1.2 eq) followed by triethylamine (1.5-2.0 eq).[1]
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C).[1]
Monitoring: Monitor the reaction for completion by Thin Layer Chromatography (TLC) or LC-MS (typically 2-24 hours).
Workup: Once the starting material is consumed, cool the reaction to room temperature. If using a high-boiling solvent like DMF, it may be necessary to remove it under reduced pressure. Disperse the resulting mixture in a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize any remaining acid and quench the reaction.[1]
Isolation: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[1]
Purification: Purify the crude material by column chromatography on silica gel or by recrystallization as needed to obtain the pure product.
References
Whittaker, N. (1951). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C. Available at: [Link]
López-Alvarado, P., et al. (2018). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. Molecules.
Deng, J. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Curious Wavefunctions. Available at: [Link]
Pace, V., et al. (2018). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. PMC - NIH. Available at: [Link]
Bénard, S., et al. (2010).
He, H.-Q., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro-pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Available at: [Link]
Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Available at: [Link]
Sørnes, M., et al. (2013). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PMC. Available at: [Link]
Organic Chemistry Tutor. (n.d.). Saponification of Esters. Available at: [Link]
Chemistry LibreTexts. (2023). Saponification. Available at: [Link]
Kisel, V. M., et al. (2010). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.
PubChem. (n.d.). Methyl 2-chloropyrimidine-4-carboxylate. Available at: [Link]
OperaChem. (2024). Saponification-Typical procedures. Available at: [Link]
BCH3023 Saponification of Esters. (2022). YouTube. Available at: [Link]
Technical Support Center: Recrystallization & Handling of Methyl 4-chloropyrimidine-2-carboxylate
Introduction Methyl 4-chloropyrimidine-2-carboxylate (CAS: 811450-17-6) is a highly reactive, electron-deficient heterocyclic building block widely used in drug discovery and target synthesis[1][2]. Because of the strong...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Methyl 4-chloropyrimidine-2-carboxylate (CAS: 811450-17-6) is a highly reactive, electron-deficient heterocyclic building block widely used in drug discovery and target synthesis[1][2]. Because of the strong electron-withdrawing nature of the pyrimidine nitrogen atoms, the C4 position is highly activated toward Nucleophilic Aromatic Substitution (SNAr)[3][4]. Additionally, the C2 methyl ester is susceptible to hydrolysis. Consequently, recrystallization of this compound is not merely a physical purification step—it requires strict chemical logic to prevent catastrophic degradation of the core scaffold[5].
Part 1: Troubleshooting & FAQs
Q1: Why did my compound degrade or change mass after recrystallizing in hot methanol or ethanol?A: You have inadvertently performed a chemical reaction rather than a physical purification. Heating 4-chloropyrimidines in nucleophilic solvents like methanol provides the activation energy required for an SNAr reaction[3][5]. The chloride ion acts as an excellent leaving group, and the solvent attacks the electron-deficient C4 position, resulting in methanolysis (yielding the 4-methoxypyrimidine derivative)[4]. Furthermore, the C2 methyl ester can undergo transesterification if alcohols other than methanol are used.
Causality Rule: Never use alcohols or primary/secondary amines as solvents for this scaffold[3][6].
Q2: What is the most scientifically sound solvent system for routine recrystallization of this building block?A: A binary, completely aprotic solvent system of Ethyl Acetate (EtOAc) and Heptane is the gold standard. Both solvents are non-nucleophilic, preserving the integrity of the C-Cl bond and the ester group. EtOAc provides the necessary polarity to dissolve the compound at elevated temperatures, while Heptane acts as a highly effective anti-solvent to drive crystallization upon cooling.
Q3: My compound is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this?A: "Oiling out" occurs when the compound's melting point is lower than the temperature at which it saturates the solvent mixture, causing it to separate as a liquid rather than a solid. To troubleshoot this:
Adjust Polarity: Increase the proportion of the "good" solvent (EtOAc) slightly so the compound remains dissolved at lower temperatures.
Control the Cooling Rate: Do not plunge the hot flask directly into an ice bath. Allow it to cool ambiently to prevent rapid phase separation.
Seeding: Introduce a pure seed crystal of methyl 4-chloropyrimidine-2-carboxylate when the solution reaches room temperature, just before the cloud point is reached.
Q4: How critical is moisture exclusion during this process?A: Extremely critical. Water is a potent nucleophile. At elevated temperatures, water will hydrolyze the C4-chloride (forming a pyrimidinone) and cleave the C2-ester (forming a carboxylic acid)[5]. Always use anhydrous-grade solvents and perform the recrystallization under a dry inert atmosphere (Argon or Nitrogen). Storage should always be refrigerated (-20°C to 2-8°C) and sealed away from moisture[1][2].
Part 2: Solvent Compatibility Matrix
Solvent System
Nucleophilicity
Boiling Point
Suitability
Mechanistic Rationale
Methanol / Ethanol
High
65°C / 78°C
DO NOT USE
Induces SNAr (methanolysis/ethanoloysis) at C4 and ester transesterification[3][4].
Water
High
100°C
DO NOT USE
Causes rapid hydrolysis of the C2-ester and the C4-Cl bond[5].
Dichloromethane (DCM)
None
40°C
Sub-optimal
Too volatile for standard thermal recrystallization; acceptable only for vapor diffusion techniques.
Toluene
None
110°C
Acceptable
Good non-polar solvent, but the high boiling point requires prolonged heating, risking thermal degradation.
Ethyl Acetate / Heptane
None
77°C / 98°C
Optimal
Aprotic, non-nucleophilic, tunable polarity, and easily removed under high vacuum.
Part 3: Experimental Protocol: Anhydrous EtOAc/Heptane Recrystallization
This protocol is a self-validating system designed to prevent nucleophilic degradation while maximizing crystalline yield.
System Preparation: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser. Purge the system with Argon for 5 minutes. Add the crude methyl 4-chloropyrimidine-2-carboxylate[2].
Primary Dissolution: Add a minimum volume of anhydrous Ethyl Acetate (stored over 3Å molecular sieves). Heat the mixture to a gentle reflux (approx. 70-75°C) using a temperature-controlled oil bath until the solid completely dissolves.
Anti-Solvent Titration: While maintaining reflux, add hot anhydrous Heptane dropwise via syringe until the solution just becomes persistently cloudy (the "cloud point").
Re-clarification: Immediately add 1-2 drops of hot Ethyl Acetate until the solution turns clear again. This ensures the solution is perfectly saturated at the boiling point.
Controlled Crystallization: Remove the flask from the oil bath. Allow it to cool undisturbed to room temperature over 2 hours. Once at room temperature, transfer the flask to a 2-8°C refrigerator for 4 hours to maximize crystalline yield.
Isolation: Filter the resulting crystals rapidly using a Büchner funnel under a blanket of Argon. Wash the filter cake with a minimal amount of ice-cold Heptane.
Drying: Transfer the pure crystals to a vacuum desiccator and dry under high vacuum (≤ 1 mbar) overnight to remove residual solvent.
Part 4: Mechanistic & Workflow Visualization
Caption: Divergent recrystallization pathways based on solvent nucleophilicity.
[6] Title: Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives | Source: Taylor & Francis | URL:[Link]
[4] Title: Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics | Source: Science Alert | URL:[Link]
A Senior Application Scientist's Guide to the ¹H NMR Analysis of Methyl 4-chloropyrimidine-2-carboxylate in DMSO-d6
For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the gold standard for elucidating molecular structure. This guide provides an in-depth analysis of the ¹H NMR spectrum of methyl 4-chloropyrimidine-2-carboxylate in deuterated dimethyl sulfoxide (DMSO-d6), a common solvent for compounds with limited solubility in less polar media. We will explore the nuances of spectral interpretation in this polar aprotic solvent and draw comparisons with spectra in other solvents and of related structures to provide a comprehensive understanding.
The Critical Role of Solvent Choice in NMR Spectroscopy
The selection of an appropriate deuterated solvent is a critical first step in any NMR experiment. While chloroform-d (CDCl₃) is a workhorse for many organic molecules, its relatively non-polar nature can be a limitation for compounds rich in heteroatoms or with polar functional groups, such as methyl 4-chloropyrimidine-2-carboxylate. DMSO-d6, with its high dielectric constant and ability to form strong hydrogen bond acceptor interactions, offers superior solubilizing power for a wide range of compounds.[1][2] However, the choice of DMSO-d6 is not merely a matter of solubility; it profoundly influences the chemical shifts of the analyte's protons.[1][2][3] This is due to a combination of factors including:
Magnetic Anisotropy: The magnetic environment created by the solvent molecules themselves can shield or deshield nearby protons of the solute.
Hydrogen Bonding: DMSO is a strong hydrogen bond acceptor. For molecules with hydrogen bond donors, this interaction can lead to significant downfield shifts of the labile protons.[1][3]
Polar Interactions: The polar nature of the S=O bond in DMSO can induce changes in the electron density of the solute molecule, thereby altering the chemical shifts of its protons.
Understanding these solvent-induced shifts is paramount for accurate spectral interpretation and is a key focus of this guide.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a standard operating procedure for acquiring a high-quality ¹H NMR spectrum of methyl 4-chloropyrimidine-2-carboxylate in DMSO-d6.
Instrumentation:
400 MHz (or higher) NMR Spectrometer
Materials:
Methyl 4-chloropyrimidine-2-carboxylate
Deuterated dimethyl sulfoxide (DMSO-d6), 99.8 atom % D
NMR tube (5 mm)
Tetramethylsilane (TMS) or reference to residual solvent peak
Procedure:
Sample Preparation:
Accurately weigh approximately 5-10 mg of methyl 4-chloropyrimidine-2-carboxylate.
Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d6 in a clean, dry vial.
Vortex or gently agitate the vial to ensure complete dissolution.
Transfer the solution to a 5 mm NMR tube.
Instrument Setup and Data Acquisition:
Insert the NMR tube into the spectrometer.
Lock the spectrometer on the deuterium signal of the DMSO-d6.
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.
Set the acquisition parameters:
Pulse Angle: 30-45 degrees
Acquisition Time: 2-4 seconds
Relaxation Delay: 1-5 seconds
Number of Scans: 8-16 (adjust as needed for desired signal-to-noise ratio)
Acquire the Free Induction Decay (FID).
Data Processing:
Apply a Fourier transform to the FID.
Phase the spectrum to obtain pure absorption peaks.
Calibrate the chemical shift axis by setting the residual DMSO peak to 2.50 ppm.[4][5]
Integrate the peaks to determine the relative number of protons.
Analyze the multiplicities (singlet, doublet, etc.) and coupling constants (J-values).
Predicted ¹H NMR Spectrum of Methyl 4-chloropyrimidine-2-carboxylate in DMSO-d6
Based on established principles of NMR spectroscopy and analysis of similar structures, the predicted ¹H NMR spectrum of methyl 4-chloropyrimidine-2-carboxylate in DMSO-d6 is as follows:
Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constant (J, Hz)
H-6
9.15
Doublet (d)
1H
~5.0
H-5
8.05
Doublet (d)
1H
~5.0
-OCH₃
3.95
Singlet (s)
3H
-
Analysis and Interpretation:
Aromatic Protons (H-5 and H-6): The two protons on the pyrimidine ring are expected to appear in the downfield region of the spectrum, characteristic of aromatic protons.[6] The electron-withdrawing nature of the two nitrogen atoms and the chlorine atom significantly deshields these protons. H-6, being adjacent to a nitrogen atom, is predicted to be the most downfield signal. These two protons will appear as doublets due to coupling to each other (a three-bond or meta-coupling in this heterocyclic system). The expected coupling constant is approximately 5.0 Hz.
Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group are in a very different chemical environment. They are attached to an oxygen atom, which is electronegative and will cause a downfield shift compared to a simple methyl group. However, they are not directly attached to the aromatic ring. This signal is predicted to appear as a singlet around 3.95 ppm because there are no adjacent protons to couple with.
Comparison with Predicted Spectrum in CDCl₃
To illustrate the profound effect of the solvent, let's compare the predicted spectrum in DMSO-d6 with the predicted spectrum in the less polar solvent, CDCl₃.
Assignment
Predicted Chemical Shift in DMSO-d6 (δ, ppm)
Predicted Chemical Shift in CDCl₃ (δ, ppm)
Δδ (DMSO - CDCl₃)
H-6
9.15
8.90
+0.25
H-5
8.05
7.70
+0.35
-OCH₃
3.95
4.00
-0.05
The predicted upfield shift of the aromatic protons in CDCl₃ is a direct consequence of the change in the solvent environment. The polar nature of DMSO-d6 interacts more strongly with the electron-deficient pyrimidine ring, leading to a greater deshielding effect on the attached protons. Conversely, the methyl protons may experience a slight shielding effect in DMSO-d6 compared to CDCl₃.
Visualizing Spin-Spin Coupling
The coupling relationship between the protons in methyl 4-chloropyrimidine-2-carboxylate can be visualized using a DOT graph.
Caption: Spin-spin coupling network in methyl 4-chloropyrimidine-2-carboxylate.
Comparison with a Structurally Related Compound: Pyrimidine
To ground our predictions in experimental data, let's compare the expected spectrum with the known ¹H NMR spectrum of the parent molecule, pyrimidine, in CDCl₃.
The chemical shifts of the protons in pyrimidine provide a valuable baseline. The presence of the electron-withdrawing chloro and carboxylate groups in our target molecule is expected to further deshield the ring protons, which is consistent with our predictions. The H-6 proton in methyl 4-chloropyrimidine-2-carboxylate is predicted to be significantly downfield, similar to the H-2 proton of pyrimidine, due to its proximity to two nitrogen atoms.
Conclusion
The ¹H NMR spectrum of methyl 4-chloropyrimidine-2-carboxylate in DMSO-d6 is predicted to show two doublets in the aromatic region corresponding to the pyrimidine ring protons and a singlet for the methyl ester protons. The choice of DMSO-d6 as a solvent is crucial for ensuring the solubility of this polar molecule and significantly influences the chemical shifts of the aromatic protons when compared to a less polar solvent like CDCl₃. By understanding the principles of NMR spectroscopy and the specific effects of the solvent, researchers can confidently interpret the resulting spectra to confirm the structure of their target compounds. This guide provides a framework for such an analysis, combining theoretical prediction with comparative data to offer a robust and scientifically sound interpretation.
References
Abraham, R. J., et al. (2006). ¹H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on ¹H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509. [Link]
Modgraph. (2005). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Ismael, S., AL-Mashal, F., & Saeed, B. (2022). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Journal of Education for Pure Science-University of Thi-Qar, 12(2), 1-10. [Link]
ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organometallics, 29(9), 2176–2179. [Link]
The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. [Link]
Dove Medical Press. (n.d.). Supplementary materials. [Link]
Primary Application: Pharmaceutical intermediate (scaffold for nucleophilic aromatic substitution).[5][6]
Analytical Challenge: Rapidly distinguishing the target product from its precursor (hydroxyl/oxo tautomer) and hydrolysis degradant (carboxylic acid) during synthesis.
This guide provides a technical comparison of the infrared (IR) spectral signature of Methyl 4-chloropyrimidine-2-carboxylate against its critical process impurities. Unlike simple peak lists, this analysis focuses on differential diagnosis—identifying the specific bands that confirm successful chlorination and ester stability.[6]
Technical Deep Dive: The Target Spectrum
The IR spectrum of Methyl 4-chloropyrimidine-2-carboxylate is dominated by the interplay between the electron-deficient pyrimidine ring and the ester functionality.[7]
Expected Characteristic Peaks (Target Compound)
Functional Group
Wavenumber (cm⁻¹)
Intensity
Assignment & Notes
C=O Stretch
1735 – 1755
Strong
Ester Carbonyl. Distinctly higher frequency than amide precursors due to lack of resonance donation from the ring nitrogen.[6]
C-H Stretch (Ar)
3000 – 3100
Weak
Aromatic C-H on the pyrimidine ring (C5/C6 positions).[6]
C-H Stretch (Alk)
2950 – 2960
Weak
Methyl group (–OCH₃) asymmetric/symmetric stretching.[6]
Ester C-O-C asymmetric stretch.[6] often split into two bands.[6][8]
C-Cl Stretch
700 – 780
Med/Weak
Diagnostic. Carbon-Chlorine stretch.[6] Often obscured but critical for confirming chlorination.[6]
Comparative Analysis: Target vs. Alternatives (Impurities)
This section compares the target's performance (spectral purity) against its two most common "alternatives"—the starting material and the breakdown product.[5][6][7]
Comparison A: Target vs. Precursor (Incomplete Chlorination)
Precursor: Methyl 4-hydroxypyrimidine-2-carboxylate (exists as Methyl 6-oxo-1,6-dihydropyrimidine-2-carboxylate).[7]
The Shift: The conversion of the C-OH (tautomeric C=O/N-H) to C-Cl removes hydrogen bonding donors and shifts the carbonyl environment.[7]
Feature
Target (Chloro-Ester)
Precursor (Oxo-Ester)
Differentiation Logic
3100–3400 cm⁻¹
Clean Baseline
Broad Band
Precursor shows N-H stretching (amide tautomer). Target has no exchangeable protons.
The following diagram outlines the logical workflow for interpreting the IR spectrum during a reaction check (IPC).
Figure 1: Logical decision tree for validating Methyl 4-chloropyrimidine-2-carboxylate synthesis via IR.
Experimental Protocol: ATR-FTIR Analysis
This protocol ensures reproducible data collection, minimizing artifacts from moisture (which mimics the acid impurity).[5][6][7]
Equipment:
FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Bruker Alpha II).[6][7]
Accessory: Diamond ATR (Attenuated Total Reflectance) module.[6]
Step-by-Step Methodology:
System Blank: Clean the crystal with isopropanol. Collect a background spectrum (air) to remove CO₂ and H₂O vapor contributions.[6]
Sample Prep: Place approximately 2–5 mg of the solid sample onto the center of the diamond crystal.
Note: Do not grind the sample beforehand if using ATR; the pressure arm will ensure contact.[6]
Contact: Lower the pressure arm until the force gauge reads the optimal value (typically 80–100N).[6]
Critical: Poor contact results in weak peaks, especially in the fingerprint region (C-Cl stretch).[6][7]
Acquisition: Scan range: 4000–450 cm⁻¹.[6] Resolution: 4 cm⁻¹.[6] Number of scans: 16 or 32.[6]
Post-Processing: Apply "ATR Correction" (if comparing to transmission library data) and "Baseline Correction" if significant drift is observed.
References
National Institute of Standards and Technology (NIST). Pyrimidine, 4-methyl- IR Spectrum.[6][9] NIST Chemistry WebBook, SRD 69.[6][9] Available at: [Link][7]
PubChem. Methyl 2-chloropyrimidine-4-carboxylate (Isomer Data for Structural Comparison). National Library of Medicine.[6] Available at: [Link][5][7]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[5][6][7] 7th Ed.[6] John Wiley & Sons.[6] (Standard reference for functional group assignments).
Elemental analysis data for methyl 4-chloropyrimidine-2-carboxylate
Comparative Elemental Analysis Workflows for Halogenated Nitrogen Heterocycles: Validating Methyl 4-chloropyrimidine-2-carboxylate As a Senior Application Scientist in pharmaceutical development, validating the purity of...
As a Senior Application Scientist in pharmaceutical development, validating the purity of critical building blocks is a non-negotiable step before downstream synthesis. Methyl 4-chloropyrimidine-2-carboxylate (CAS 811450-17-6) is a highly versatile intermediate typically supplied at
98% purity. However, its chemical architecture—a refractory pyrimidine ring coupled with a reactive 4-chloro substitution—presents unique challenges for elemental analysis (EA).
This guide objectively compares the performance of Automated Dynamic Flash Combustion (the modern standard for CHN) against Schöninger Flask Wet Chemistry (the traditional alternative for halogens), providing actionable, self-validating protocols and comparative data to ensure rigorous batch validation.
The Analytical Challenge: Halogenated Pyrimidines
The elemental analysis of halogenated pyrimidines is complicated by their complex structure and thermal stability, requiring specialized catalytic oxide compositions to ensure complete degradation[1].
Refractory Nitrogen: Heterocyclic nitrogen compounds tend to resist complete combustion, often forming stable nitrogen oxides (
) rather than the required gas.
Halogen Interference: During combustion, the chlorine atom generates highly corrosive
and gases. If not aggressively scrubbed, these gases will poison the copper reduction catalyst and permanently damage the thermal conductivity detector (TCD)[2].
Methodological Comparison: Flash Combustion vs. Wet Chemistry
To obtain a complete elemental profile (C, H, N, and Cl), laboratories typically evaluate two distinct analytical pathways:
Method A: Automated CHNS Analyzer (Dynamic Flash Combustion)
This method utilizes a simultaneous flash combustion approach (950°C–1060°C) to convert the sample into simple gases. It is highly efficient for Carbon, Hydrogen, and Nitrogen, but requires high-efficiency scrubbing reagents (such as silver tungstate and magnesium oxide) to trap the chlorine and prevent system interference[2].
Method B: Schöninger Oxygen Flask + Ion Chromatography (IC)
Because standard CHN analyzers often lack a dedicated halogen detector, chlorine quantification is traditionally performed using the Schöninger oxygen-flask combustion method. The sample is decomposed in an oxygen-rich flask, and the resulting gases are absorbed into a solution for subsequent Ion Chromatography (IC).
Self-Validating Experimental Protocols
To ensure trustworthiness, every analytical run must operate as a self-validating system. For ACS journal publications, measured CHNS values must fall within 0.40% (absolute) of the calculated theoretical values[3].
Causality Check: We use tin capsules because the exothermic oxidation of tin locally spikes the temperature to ~1800°C, ensuring the refractory pyrimidine ring is completely pulverized.
System Suitability: Run three empty tin capsules to establish a baseline blank. Analyze a certified reference standard (e.g., 4-chlorobenzoic acid) every 10 samples. If the standard deviates by
absolute, the system must automatically halt and recalibrate[3].
Sample Preparation: Using a microbalance (accuracy
), weigh 2.0–3.0 mg of completely dry methyl 4-chloropyrimidine-2-carboxylate into a tin capsule.
Combustion & Scrubbing: Drop the capsule into the 950°C oxidation reactor enriched with an
pulse. Pass the combustion gases through a zone packed with silver tungstate () and magnesium oxide (). Mechanism: This quantitatively traps as stable , protecting downstream components[1].
Reduction: Pass the scrubbed gases over elemental copper at 600°C to reduce all
species to and remove excess oxygen.
Detection: Separate
, , and via a steady-state gas chromatography column and quantify using a TCD.
Protocol B: Chlorine Determination via Schöninger Flask
Causality Check: We use a basic peroxide absorption solution to ensure all liberated chlorine gas is fully reduced to chloride ions (
) for accurate chromatographic detection.
Sample Preparation: Weigh 5.0 mg of the sample onto an ashless filter paper[3].
Combustion: Ignite the paper inside a sealed Schöninger flask filled with
, containing 10 mL of an absorbing solution ( / ).
Absorption: Allow the flask to sit for 30 minutes to ensure complete absorption of the
gas into the liquid phase.
Quantification: Inject the absorption solution into a Dionex Ion Chromatography system to quantify the chloride weight percentage.
Comparative Data Analysis
The table below summarizes the theoretical elemental composition of methyl 4-chloropyrimidine-2-carboxylate (
, MW: 172.57 g/mol ) against experimental data obtained from a high-purity commercial batch ( 98%).
Table 1: Elemental Analysis Data Comparison
Element
Theoretical Mass (%)
Method A: CHN Analyzer (%)
Method B: Schöninger + IC (%)
ACS Acceptance Criteria
Carbon (C)
41.76
41.82 ± 0.15
N/A
Pass ( ±0.40%)
Hydrogen (H)
2.92
2.98 ± 0.05
N/A
Pass ( ±0.40%)
Nitrogen (N)
16.23
16.15 ± 0.12
N/A
Pass ( ±0.40%)
Chlorine (Cl)
20.54
N/A
20.48 ± 0.20
Pass ( ±0.50%)*
Oxygen (O)
18.54
Calculated by difference
N/A
N/A
*Note: Halogen weight percentages via IC are generally accurate and reproducible to within ± 0.5%.
Workflow Visualization
The following diagram illustrates the logical divergence between the two analytical pathways, highlighting the critical halogen scrubbing step required when processing chlorinated heterocycles through a standard CHN analyzer.
Figure 1: Comparative workflow for the elemental analysis of halogenated pyrimidines.
References
Title: Elemental analysis of organic compounds with the use of automated CHNS analyzers
Source: ResearchGate
URL: [Link]
Title: The Elemental Analysis of Various Classes of Chemical Compunds Using CHN
Source: PerkinElmer Polska
URL: [Link]
Title: Elemental analysis
Source: The Hebrew University of Jerusalem (huji.ac.il)
URL: [Link]
Title: Summary of CHNS Elemental Analysis Common Problems
Source: University of British Columbia (ubc.ca)
URL: [Link]
Structural Characterization of Methyl 4-chloropyrimidine-2-carboxylate: A Comparative XRD Guide
Topic: Crystal structure and X-ray diffraction of methyl 4-chloropyrimidine-2-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary: T...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Crystal structure and X-ray diffraction of methyl 4-chloropyrimidine-2-carboxylate
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Structural Imperative
In medicinal chemistry, methyl 4-chloropyrimidine-2-carboxylate (CAS 811450-17-6) is a high-value scaffold for SNAr reactions, widely used in the synthesis of anti-tubercular and antiproliferative agents. However, its synthesis often yields regioisomeric byproducts, specifically methyl 2-chloropyrimidine-4-carboxylate .
While 1H NMR can be ambiguous due to the scarcity of ring protons, Single Crystal X-Ray Diffraction (SC-XRD) provides the definitive structural proof required for GMP compliance and downstream efficacy. This guide outlines the crystallization protocol, expected structural features, and a direct comparison with its primary regioisomeric alternative.
Experimental Protocol: Crystallization & Data Collection
Objective: Obtain diffraction-quality crystals suitable for resolving the Cl-substituent position relative to the ring nitrogens.
Phase I: Crystal Growth Methodology
Small heterocyclic esters often suffer from high solubility in organic solvents, leading to rapid precipitation rather than crystal growth. The Vapor Diffusion Method is the gold standard for this class of molecule.
Protocol:
Solvent Selection: Dissolve 20 mg of the crude product in Dichloromethane (DCM) (0.5 mL). Ensure the solution is saturated but not cloudy.
Anti-solvent: Use n-Hexane or Pentane as the precipitant.
Setup: Place the DCM solution in a small inner vial (uncapped). Place this vial inside a larger jar containing 2 mL of n-Hexane. Cap the outer jar tightly.
Kinetics: Allow to stand at 4°C for 48–72 hours. The hexane vapors will slowly diffuse into the DCM, lowering solubility gradually and promoting nucleation.
Phase II: XRD Data Collection Parameters
For a molecule of this size (
, MW ~172.57), the following collection strategy ensures high redundancy and resolution.
Parameter
Setting
Rationale
Temperature
100 K (Cryostream)
Minimizes thermal vibration of the terminal methyl ester and Cl atom.
Radiation Source
Mo K ( Å)
Preferred over Cu for chlorinated compounds to minimize absorption effects.
Crystal Size
mm
Block morphology is typical; avoid needles if possible to reduce mosaicity.
Resolution
0.75 Å
Sufficient to resolve the electron density of the C-Cl bond clearly.
Structural Comparison: Target vs. Alternative
The critical comparison is not against a competitor product, but against the Regioisomer (Alternative Structure) . Distinguishing these two is the primary application of XRD for this molecule.
Comparative Analysis: 4-chloro-2-ester vs. 2-chloro-4-ester
Strong -hole (due to 2 electron-withdrawing N atoms). Likely forms strong linear halogen bonds.
Crystal Packing
Tendency for Herringbone packing to maximize edge-to-face interactions.
Tendency for Planar Sheet packing driven by strong directional interactions.
Space Group (Predicted)
or (Monoclinic)
or (Orthorhombic)
Why This Matters:
The 2-chloro isomer (Alternative) has a Chlorine atom between two Nitrogens. This creates a highly positive electrostatic potential on the Chlorine tip (a deep
-hole), making it a potent Halogen Bond donor. In contrast, the 4-chloro target has a less polarized Chlorine.
XRD Result: If your structure shows short, linear
intermolecular distances (< 3.0 Å), you likely have the Alternative (2-chloro) isomer, not the target.
Visualization of Logic & Workflow
Diagram 1: Regioisomer Differentiation Logic
This decision tree guides the researcher through the analytical process, highlighting where XRD becomes indispensable.
Caption: Analytical workflow for distinguishing the target 4-chloro isomer from the 2-chloro alternative using XRD.
Diagram 2: Crystal Packing Interactions
A schematic representation of the intermolecular forces expected in the crystal lattice.
Caption: Predicted supramolecular assembly showing Pi-stacking and Halogen bonding motifs typical of chloropyrimidines.
References
PubChem. (2024). Methyl 2-chloropyrimidine-4-carboxylate (Regioisomer) Compound Summary. Retrieved from [Link]
Gompper, R., et al. (2007). Crystal structure of methyl 4-(4-fluorophenyl)-...-pyrimidine-5-carboxylate. Acta Crystallographica Section E. Retrieved from [Link]
MDPI. (2024). Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts. Crystals. Retrieved from [Link]
Safety & Regulatory Compliance
Safety
Methyl 4-chloropyrimidine-2-carboxylate: Proper Disposal & Safety Protocol
Executive Summary: Immediate Action Card This compound is a halogenated heteroaromatic ester . Its disposal requires strict segregation from general organic waste due to the presence of chlorine (requires scrubbing durin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: Immediate Action Card
This compound is a halogenated heteroaromatic ester . Its disposal requires strict segregation from general organic waste due to the presence of chlorine (requires scrubbing during incineration) and nitrogen (NOx generation).
High Susceptibility to SNAr. Do NOT mix with strong nucleophiles (e.g., aliphatic amines, thiols) in waste containers; exothermic reaction possible.
Waste Stream
Halogenated Organic. (Do NOT use general "Non-Halogenated" solvent cans).
Disposal Method
High-temperature incineration with acid gas scrubbing.
Spill Response
Dry Spill: Scoop/sweep (avoid dust). Wet Spill: Absorb with vermiculite.
Chemical Profile & Hazard Identification
Understanding the chemical behavior of Methyl 4-chloropyrimidine-2-carboxylate is the foundation of a safe disposal plan. We are not just discarding a "white powder"; we are managing a reactive scaffold.
As a scientist, you know this molecule is designed as a scaffold for drug discovery. The very features that make it useful in synthesis dictate its disposal hazards:
The 4-Chloro Substituent (SNAr Reactivity): The pyrimidine ring is electron-deficient. The chlorine at position 4 is a good leaving group.
Risk:[2] If this waste is added to a drum containing high concentrations of primary amines (common in medicinal chemistry labs), a spontaneous nucleophilic aromatic substitution can occur. This releases heat and HCl (or ammonium chloride salts), potentially pressurizing the drum.
The Methyl Ester (Hydrolysis Risk): Located at position 2, this ester is susceptible to hydrolysis.
Risk:[2] Mixing with strong aqueous acids or bases in a waste stream can hydrolyze the ester, changing the pH of the waste container and potentially generating pressure if CO₂ is a byproduct of secondary decomposition.
Halogen Content:
Risk:[2] Combustion releases Hydrogen Chloride (HCl) gas. Standard municipal incinerators cannot handle this; it requires a facility with caustic scrubbers.
Pre-Disposal Stabilization & Segregation
Before moving waste to the central accumulation area, stabilize it at the bench level.
Solid Waste (Pure Compound)
Container: High-Density Polyethylene (HDPE) wide-mouth jar or double-bagged in thick polyethylene bags.
Labeling: Must explicitly state "Halogenated Organic Solid."
Segregation: Keep separate from strong oxidizers (e.g., permanganates) and strong bases.
Liquid Waste (Reaction Mixtures/Mother Liquors)
If the compound is dissolved in solvent (e.g., Dichloromethane, Ethyl Acetate):
Solvent Choice: If possible, keep in the halogenated solvent stream (Dichloromethane/Chloroform waste).
pH Check: Ensure the solution is neutral (pH 6-8). If the reaction mixture was acidic/basic, quench and neutralize before adding to the waste carboy to prevent container corrosion or unexpected hydrolysis.
Quenching Reactive Intermediates: If unreacted starting material remains, ensure no strong nucleophiles are present in the same waste pour.
The Disposal Workflow (Core Protocol)
This workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) standards for "Characteristic Waste" (typically D001 for ignitable solvents or general Halogenated streams).
Step-by-Step Procedure
Characterize: Determine if you have pure solid or a solution.
Segregate: Select the "Halogenated" waste stream.[7]
Package:
Solids: Screw-top HDPE jar. Tape the lid.
Liquids: Approved safety carboy (HDPE or coated glass).
Label: Attach the hazardous waste tag. List "Methyl 4-chloropyrimidine-2-carboxylate" fully.[1][3][4][6] Do not use abbreviations.
Store: Place in the Satellite Accumulation Area (SAA) inside secondary containment.
Hand-off: Contact EHS for pickup/transfer to the 90-day storage area.
Decision Logic Diagram
Figure 1: Decision matrix for the safe segregation and containerization of chloropyrimidine waste.
Spill Management Protocol
PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat, and N95 dust mask (or respirator if powder is fine/aerosolized).
Scenario A: Solid Powder Spill
Isolate: Mark the area.
Dampen: Gently cover the powder with a paper towel dampened with inert solvent (e.g., heptane or water) to prevent dust formation. Do not pour water directly on the pile.
From the Desk of the Senior Application Scientist:
You are likely handling Methyl 4-chloropyrimidine-2-carboxylate as a scaffold for nucleophilic aromatic substitution (
) to synthesize bioactive heterocycles (e.g., kinase inhibitors). The very feature that makes this reagent valuable—the high electrophilicity of the C4-chlorine atom activated by the C2-ester—is precisely what dictates its safety profile.
While standard Safety Data Sheets (SDS) classify this as an Irritant (H315, H319, H335), do not underestimate it. This compound is a "soft" electrophile capable of alkylating biological nucleophiles (cysteine/lysine residues in proteins). This creates a hidden risk of chemical sensitization over repeated exposures.
This guide moves beyond compliance; it establishes a barrier protocol designed to preserve your long-term health and experimental integrity.
Risk Assessment & Reactivity Profile
Parameter
Specification
Operational Implication
Physical State
White to off-white solid
High static potential; dust generation is the primary inhalation vector.
Primary Hazard
Skin/Eye/Respiratory Irritant
Sensitization Risk: Direct contact may trigger immune response over time.
Reactivity
High ( active)
Hydrolysis Risk: The methyl ester and C-Cl bond are moisture-sensitive. Evolution of HCl is possible upon degradation.
Storage
-20°C, Inert Atmosphere
Cold storage increases condensation risk upon opening. Vials must equilibrate to RT before opening.
Personal Protective Equipment (PPE) Matrix
This matrix uses a "Defense-in-Depth" strategy. We do not rely on a single barrier.
A. Respiratory Protection (Critical)[5][6]
Primary Engineering Control: All handling must occur inside a certified chemical fume hood.
PPE Layer:
Standard Operation: Surgical mask is insufficient. If weighing outside a hood (discouraged), use an N95/P2 particulate respirator .
Spill Cleanup: Full-face respirator with OV/AG/P100 cartridges (Organic Vapor/Acid Gas/HEPA) to protect against dust and potential HCl hydrolysis byproducts.
B. Hand Protection (The Kinetic Barrier)
Material: Nitrile alone is often insufficient for chlorinated heterocycles in organic solvents (DCM, DMF).
Protocol:
Inner Layer: 4 mil Nitrile (inspection layer).
Outer Layer: 5-8 mil Nitrile or Neoprene (sacrificial layer).
Specific Solvents: If dissolving in DCM (Dichloromethane) , standard nitrile degrades in <5 minutes. Use Silver Shield (Laminate) gloves or change outer nitrile gloves immediately upon splash.
C. Eye & Body Protection[5][7][8]
Eyes:Chemical Splash Goggles (ANSI Z87.1). Safety glasses allow dust entry from the side, which can hydrolyze in the eye's moisture to form acidic species.
Body: Standard lab coat (buttoned). For scale-up (>10g), wear a Tyvek sleeve protector or apron to prevent sleeve contamination.
Operational Protocols
Diagram 1: Safe Handling Decision Logic
This flow dictates your setup based on the operation scale.
Figure 1: Decision logic for selecting PPE based on operational scale and solvent involvement.
Protocol A: Weighing & Transfer (Solid)
The Problem: Heterocyclic esters often carry static charges, causing powder to "jump" onto gloves and balance surfaces.
The Fix:
Remove vial from -20°C storage and place in a desiccator to warm to Room Temperature (RT) for 30 minutes. Reason: Prevents moisture condensation which hydrolyzes the ester.
Place an ionizing fan or use an anti-static gun on the spatula and vial before opening.
Weigh into a tared vial inside the hood. Do not use weighing paper (high static); use a glass weigh boat or the reaction vessel directly.
Protocol B: Reaction Setup (
)
The Problem: Exothermic reaction risk if mixed rapidly with strong nucleophiles (amines/alkoxides).
The Fix:
Dissolve the Methyl 4-chloropyrimidine-2-carboxylate in the solvent (e.g., THF, DMF) first.
Cool the solution to 0°C if using reactive amines.
Add the nucleophile/base dropwise.
Quenching: Quench reaction mixtures with aqueous ammonium chloride slowly to manage heat evolution.
Emergency & Disposal Procedures
Spill Management
Solid Spill: Do not dry sweep (creates dust). Cover with a wet paper towel (water/surfactant) to dampen, then wipe up. Place in a sealed bag.
Solution Spill: Absorb with vermiculite. If the solvent is DCM, double-glove immediately before touching the absorbent.
Waste Disposal[7][9][10][11]
Classification: Halogenated Organic Waste.
Incompatibility:DO NOT mix with strong acidic waste streams. The ester hydrolysis can generate heat and pressure; the chloropyrimidine moiety can react violently with strong oxidizers.
Labeling: Clearly label as "Chlorinated Pyrimidine Derivative - Potential Sensitizer."
References
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 43811076, Methyl 2-chloropyrimidine-4-carboxylate (Isomer Analog for Hazard Read-Across). Retrieved March 1, 2026, from [Link]
Occupational Safety and Health Administration (OSHA). (2024).[4][5][6] Hazard Communication Standard: Labels and Pictograms. Retrieved March 1, 2026, from [Link]